molecular formula C6H7ClN2 B048049 3-Amino-6-chloro-2-picoline CAS No. 164666-68-6

3-Amino-6-chloro-2-picoline

Cat. No.: B048049
CAS No.: 164666-68-6
M. Wt: 142.58 g/mol
InChI Key: QVCIIOZINFCMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-chloro-2-picoline is a high-value, multifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure incorporates three distinct modifiable sites: the aromatic amine, the chlorine substituent, and the sterically accessible methyl group on the pyridine ring. This unique combination allows for sequential and regioselective functionalization, making it a pivotal intermediate in the synthesis of complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-5(8)2-3-6(7)9-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCIIOZINFCMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426559
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164666-68-6
Record name 3-Amino-6-chloro-2-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-2-picoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, also known by its IUPAC name 6-chloro-2-methylpyridin-3-amine, is a substituted pyridine derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural features, including an amino group, a chloro substituent, and a methyl group on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, based on currently available data.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
Molecular Formula C₆H₇ClN₂[1]
Molecular Weight 142.59 g/mol
IUPAC Name 6-chloro-2-methylpyridin-3-amine[1]
CAS Number 164666-68-6[1]
SMILES String CC1=C(C=CC(=N1)Cl)N[1]
Melting Point 89-95 °C
Boiling Point Data not available
Solubility Data not available
Appearance White to yellow solid

Chemical Structure

The chemical structure of this compound is depicted below. The pyridine ring is substituted at positions 2, 3, and 6 with a methyl group, an amino group, and a chlorine atom, respectively.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Synthesis

Synthesis_Workflow Start 2-Methyl-5-nitro-6-chloropyridine Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation or Metal/Acid Reduction) Start->Reduction Product This compound Reduction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Figure 2: Generalized synthesis workflow for this compound.
Analytical Methods

Specific, validated analytical protocols for the quantification and characterization of this compound are not detailed in the available literature. However, based on the analysis of similar pyridine derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the methods of choice.

A general workflow for the purity analysis of a synthesized batch of this compound is outlined below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Synthesized this compound Dissolution Dissolution in a suitable solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Filtration Filtration to remove particulates Dissolution->Filtration Injection Injection into HPLC or GC Filtration->Injection Separation Chromatographic Separation (Reversed-phase for HPLC, Capillary column for GC) Injection->Separation Detection Detection (e.g., UV for HPLC, FID or MS for GC) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Figure 3: General workflow for the purity analysis of this compound.

Signaling Pathways and Biological Activity

Despite its classification as a key building block in the synthesis of biologically active molecules, particularly in pharmaceuticals and agrochemicals, there is a notable lack of specific information in the public domain regarding the direct biological activity of this compound. Searches for its involvement in specific signaling pathways or its activity as an enzyme inhibitor did not yield any detailed results.

The logical relationship for its application in drug discovery can be visualized as a starting point in a larger synthetic endeavor.

Drug_Discovery_Logic Start This compound (Building Block) Reaction Chemical Synthesis (Multi-step) Start->Reaction Library Library of Novel Compounds Reaction->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Figure 4: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physical properties. While its potential as a precursor in the development of new pharmaceuticals and agrochemicals is evident from patent literature, detailed experimental protocols for its synthesis and analysis, as well as specific data on its biological targets and mechanisms of action, remain largely unpublished. Further research and publication in these areas would be highly beneficial to the scientific community, enabling a more thorough understanding and broader application of this versatile molecule.

References

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline (CAS Number: 164666-68-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, also known as 6-chloro-2-methylpyridin-3-amine, is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds. Its unique structural features, including the presence of amino, chloro, and methyl groups on the pyridine ring, make it a versatile intermediate in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its significant role in the development of bioactive molecules, particularly as a precursor to potent anti-HIV-1 agents.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as a pale-yellow to brown solid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 164666-68-6[2][3]
Molecular Formula C₆H₇ClN₂[2]
Molecular Weight 142.59 g/mol [2]
IUPAC Name 6-chloro-2-methylpyridin-3-amine[2]
Synonyms 3-Amino-6-chloro-2-methylpyridine, 5-amino-2-chloro-6-methylpyridine[2]
Appearance Pale-yellow to yellow-brown to brown solid[1]
Purity ≥ 98%[4]
Melting Point 89-95 °C

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published in publicly accessible databases, typical spectral characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants would be influenced by the positions of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the substituted pyridine ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 142.59), along with characteristic fragmentation patterns.

Synthesis

A common synthetic route to this compound involves the reduction of a nitropyridine precursor.[3][4]

Experimental Protocol: Synthesis of 6-chloro-2-methylpyridin-3-amine

This protocol is based on the reduction of 2-Chloro-5-nitro-6-methylpyridine.

Materials:

  • 2-Chloro-5-nitro-6-methylpyridine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Powdered Hydrochloric Acid (presumably a typo in the source, likely meant to be a reducing agent like tin(II) chloride or iron powder)

  • Sodium Bicarbonate

  • Water

Procedure: [3]

  • Dissolve 2-Chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

  • Slowly add concentrated hydrochloric acid to the stirred solution.

  • Add the reducing agent (e.g., powdered iron or tin(II) chloride, in stoichiometric excess) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

  • Continue stirring for an additional 30 minutes at room temperature after the addition is complete.

  • Monitor the reaction for completion (e.g., by TLC).

  • Remove the solvent by distillation under reduced pressure.

  • Add water to the residue and neutralize the solution with sodium bicarbonate until it reaches a neutral pH.

  • The product, 6-chloro-2-methylpyridin-3-amine, can then be isolated, for example, by extraction with a suitable organic solvent, followed by drying and evaporation of the solvent. Further purification may be achieved by recrystallization or column chromatography.

Synthesis_Workflow start 2-Chloro-5-nitro-6-methylpyridine step1 Dissolve in Ethanol start->step1 step2 Add conc. HCl step1->step2 step3 Add Reducing Agent & conc. HCl (Room Temperature) step2->step3 step4 Stir for 30 min step3->step4 step5 Solvent Removal (Reduced Pressure) step4->step5 step6 Add Water & Neutralize (Sodium Bicarbonate) step5->step6 end This compound step6->end

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

The primary significance of this compound in drug discovery lies in its role as a key intermediate for the synthesis of fused heterocyclic systems, particularly dipyrido[3,2-b:2',3'-e][5][6]diazepines. These compounds are analogues of Nevirapine, a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.

Synthesis of Pyrido[3,2-e][5][6]diazepine Derivatives

This compound is a crucial starting material for the synthesis of pyrido[3,2-e][5][6]diazepine derivatives, which have shown potent anti-HIV-1 activity.[3] The synthesis generally involves the condensation of the aminopicoline with a suitable second heterocyclic building block to form the seven-membered diazepine ring.

Mechanism of Action of Dipyridodiazepinone Derivatives

Dipyridodiazepinone derivatives, synthesized from precursors like this compound, function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is allosteric to the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.

HIV_RT_Inhibition cluster_virus HIV-1 Virus cluster_cell Host Cell Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT transcription Viral_DNA Viral DNA (provirus) RT->Viral_DNA Reverse Integration Integration into Host Genome Viral_DNA->Integration NNRTI Dipyridodiazepinone (NNRTI) NNRTI->RT Allosteric Inhibition

Caption: Mechanism of HIV-1 RT inhibition by NNRTIs.

Safety and Handling

This compound is classified as an irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex heterocyclic molecules. Its role as a precursor to potent anti-HIV-1 agents underscores its importance in medicinal chemistry and drug development. This guide provides essential technical information for researchers and scientists working with this compound, from its fundamental properties and synthesis to its application in the discovery of novel therapeutics. Further research into the biological activities of other derivatives of this compound may open up new avenues for drug discovery.

References

Spectroscopic Profile of 3-Amino-6-chloro-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-6-chloro-2-picoline (IUPAC name: 6-chloro-2-methylpyridin-3-amine), a molecule of interest for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Properties

This compound possesses the molecular formula C₆H₇ClN₂ and has a monoisotopic mass of 142.0297759 Da.[1] Its structure, featuring a pyridine ring substituted with amino, chloro, and methyl groups, gives rise to a unique spectroscopic fingerprint.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in publicly accessible databases, the following data has been predicted based on the analysis of structurally analogous compounds, including 2-amino-6-chloropyridine, 3-amino-2-chloropyridine, and 3-amino-2-picoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the methyl group protons.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH (H-4)7.0 - 7.2Doublet1H
Aromatic CH (H-5)6.7 - 6.9Doublet1H
Amino (NH₂)3.5 - 4.5Broad Singlet2H
Methyl (CH₃)2.3 - 2.5Singlet3H

¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Carbon Predicted Chemical Shift (ppm)
C-2 (C-CH₃)150 - 155
C-3 (C-NH₂)140 - 145
C-4 (C-H)125 - 130
C-5 (C-H)115 - 120
C-6 (C-Cl)145 - 150
CH₃20 - 25
Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Methyl)2850 - 3000Medium
C=C Stretch (Aromatic)1550 - 1650Strong
N-H Bend (Amino)1580 - 1650Strong
C-Cl Stretch600 - 800Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

m/z Predicted Assignment
142[M]⁺ (with ³⁵Cl)
144[M+2]⁺ (with ³⁷Cl)
127[M - CH₃]⁺
107[M - Cl]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

  • Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid on the plate.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the spectrometer.

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the clean salt plate and subtract it from the sample spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum displaying the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

References

3-Amino-6-chloro-2-picoline reaction mechanism with electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-6-chloro-2-picoline with Electrophiles

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reaction mechanisms of this compound with various electrophiles. Due to the limited availability of direct experimental literature for this specific molecule, this document builds upon the foundational principles of electrophilic reactions on substituted pyridine rings, drawing parallels from closely related aminopyridine derivatives. The guide outlines the theoretical basis for the molecule's reactivity, predicts regioselectivity, and presents detailed reaction mechanisms.

Core Concepts: Reactivity and Regioselectivity

The reactivity of this compound is governed by the complex interplay of its substituents and the inherent electronic nature of the pyridine ring.

  • Pyridine Ring : The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions. Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, typically occurs at the C3 position.[1][2]

  • Amino Group (-NH₂ at C3) : The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

  • Methyl Group (-CH₃ at C2) : The methyl group is a weak activating group, donating electron density through a +I (inductive) effect, directing electrophiles to the ortho (C3) and para (C5) positions.

  • Chloro Group (-Cl at C6) : The chloro group is a deactivating group due to its -I (inductive) effect, but it directs ortho (C5) and para (C2) via its +R (resonance) effect.

Predicted Sites of Electrophilic Attack:

  • C4 Position : Strongly activated by the C3-amino group (ortho-directing). This is the most likely position for electrophilic aromatic substitution.

  • C5 Position : Activated by the C2-methyl group (para-directing) and the C6-chloro group (ortho-directing). This is a secondary, but viable, site for substitution.

  • Exocyclic Amino Nitrogen : The lone pair on the amino group makes it a potent nucleophile, susceptible to attack by electrophiles such as acylating and alkylating agents.

  • Pyridine Ring Nitrogen : The ring nitrogen is basic and can be protonated or coordinate to Lewis acid catalysts, which would further deactivate the ring to SEAr.[1]

The dominant influence is the powerful activating and ortho, para-directing effect of the C3-amino group. Therefore, electrophilic aromatic substitution is predicted to occur preferentially at the C4 position .

Electrophilic Aromatic Substitution (SEAr) Mechanisms

The general mechanism for SEAr involves the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.[3]

Halogenation (e.g., Bromination)

Halogenation of activated aromatic rings like this compound can often proceed without a Lewis acid catalyst. The strong activation by the amino group is sufficient to polarize the Br-Br bond.

Reaction Scheme: this compound + Br₂ → 4-bromo-3-amino-6-chloro-2-picoline + HBr

Proposed Mechanism: The π-electrons of the pyridine ring, directed by the amino group, attack a bromine molecule, leading to the formation of a sigma complex with the positive charge delocalized across the ring and the amino nitrogen. A base (e.g., solvent) then removes the proton from C4 to yield the final product.

G cluster_intermediate Mechanism Reactant This compound SigmaComplex Sigma Complex (Resonance Stabilized) Reactant->SigmaComplex Nucleophilic Attack (from C4) Electrophile Br-Br Electrophile->SigmaComplex Product 4-Bromo-3-amino-6-chloro-2-picoline SigmaComplex->Product Deprotonation (-H+) Byproduct HBr

Caption: Proposed mechanism for the bromination of this compound.
Nitration

Nitration requires a strong electrophile, the nitronium ion (NO₂⁺), typically generated from nitric acid and sulfuric acid. A critical consideration for aminopyridines is the basicity of both the ring and amino nitrogens. Strong acidic conditions can protonate these sites, deactivating the molecule. Therefore, protection of the amino group (e.g., by acylation) is often a necessary preliminary step to ensure regioselective nitration on the ring. For instance, the nitration of N,N'-di-(3-pyridyl)-urea occurs selectively at the 2-position.[4]

Proposed Workflow (with Amino Protection):

G Start This compound Protect Protect Amino Group (e.g., Acylation) Start->Protect Nitrate Nitration (HNO₃/H₂SO₄) Protect->Nitrate Deprotect Deprotect Amino Group (Hydrolysis) Nitrate->Deprotect FinalProduct 4-Nitro-3-amino- 6-chloro-2-picoline Deprotect->FinalProduct

Caption: Experimental workflow for the nitration of this compound.

N-Substitution on the Exocyclic Amino Group

The exocyclic amino group is highly nucleophilic and will readily react with electrophiles, particularly acylating agents. This reaction is often faster than electrophilic substitution on the aromatic ring.

N-Acylation

Acylation with acid chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine or triethylamine) converts the amino group into an amide. This is also a common strategy to temporarily protect the amino group and reduce its activating influence during subsequent reactions.

Reaction Scheme: this compound + CH₃COCl → 3-acetamido-6-chloro-2-picoline + HCl

Mechanism: The nitrogen lone pair of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling the chloride leaving group. A base removes the proton from the nitrogen to yield the neutral amide product.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Amine This compound (-NH₂ group) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl Acetyl Chloride Acyl->Intermediate Product_Cation Protonated Amide Intermediate->Product_Cation Collapse & Loss of Cl⁻ Amide 3-Acetamido-6-chloro-2-picoline Product_Cation->Amide Deprotonation by Base BaseH Base-H⁺

Caption: Mechanism of N-acylation of the exocyclic amino group.

Data Presentation

Reaction TypeElectrophile/ReagentsTypical SolventTemperature (°C)Yield (%)Reference (Analogous Systems)
Bromination Br₂Acetic Acid, CH₂Cl₂0 - 2570 - 90[5],[6]
Nitration HNO₃ / H₂SO₄H₂SO₄0 - 7060 - 90[4]
N-Acylation Acetyl Chloride, Acetic AnhydridePyridine, DCM, THF0 - 50>90General Procedure
N-Sulfonylation Tosyl ChloridePyridine0 - 25>90General Procedure

Experimental Protocols

The following are generalized protocols for key electrophilic reactions, adaptable for this compound based on standard laboratory procedures.

General Protocol for N-Acylation
  • Setup : Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Pyridine) under an inert atmosphere (N₂ or Ar) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution. Subsequently, add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise via a syringe, ensuring the temperature remains below 5 °C.

  • Reaction : Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Ring Bromination
  • Setup : Dissolve this compound (1.0 eq.) in a solvent such as glacial acetic acid or dichloromethane in a flask protected from light.

  • Cooling : Cool the solution to 0 °C.

  • Reagent Addition : Prepare a solution of bromine (1.0-1.1 eq.) in the same solvent and add it dropwise to the reaction mixture.

  • Reaction : Stir the mixture at 0 °C to room temperature for 2-12 hours, monitoring by TLC.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Neutralize the mixture carefully with a base like sodium bicarbonate.

  • Purification : Extract the product with an appropriate organic solvent. Dry the combined organic phases, concentrate, and purify the residue by column chromatography or recrystallization.

Conclusion

The reaction of this compound with electrophiles is dictated by the strong activating and directing effect of the C3-amino group. Electrophilic aromatic substitution is strongly predicted to occur at the C4 position. Concurrently, the exocyclic amino group serves as a highly reactive nucleophilic center, readily undergoing reactions like N-acylation, which can also be employed as a protective strategy. While direct experimental data is sparse, these well-established principles provide a robust framework for predicting reaction outcomes and designing synthetic pathways involving this versatile heterocyclic building block.

References

Biological Activity of 3-Amino-6-chloro-2-picoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-chloro-2-picoline has emerged as a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern provides a versatile platform for the development of novel therapeutic agents. Researchers have utilized this compound in the creation of targeted drug delivery systems and as a precursor for complex organic molecules.[1] This technical guide provides a comprehensive overview of the known and potential biological activities of derivatives of this compound, with a focus on their potential as anticancer and antimicrobial agents. Due to a lack of extensive research on derivatives synthesized directly from this compound, this guide also draws upon data from structurally related aminopyridine and heterocyclic compounds to illustrate potential therapeutic applications and mechanisms of action.

Introduction

The pyridine nucleus is a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide spectrum of biological activities. The strategic placement of amino, chloro, and methyl groups on the picoline ring, as seen in this compound, offers multiple points for chemical modification, enabling the synthesis of large and diverse compound libraries. This versatility has made it a compound of interest in both pharmaceutical and agrochemical research, where it is used in the formulation of herbicides and fungicides.[1] While direct studies on the biological activity of this compound derivatives are limited, the known bioactivity of analogous compounds provides a strong rationale for their investigation as potential therapeutic agents.

Synthetic Strategies and Derivatization

The synthesis of derivatives from this compound can be achieved through various standard organic reactions targeting the amino group and the pyridine nitrogen. A general synthetic workflow is depicted below.

G A This compound B Acylation / Sulfonylation (R-COCl or R-SO2Cl) A->B Amine Functionalization D Alkylation / Arylation (R-X, Pd-catalysis) A->D Amine Functionalization F Cyclization Reactions A->F Ring Formation C N-Acyl/Sulfonyl Derivatives B->C E N-Alkyl/Aryl Derivatives D->E G Fused Heterocyclic Systems F->G

Caption: General synthetic routes for derivatization of this compound.

Representative Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol is a representative example of how a derivative of this compound might be synthesized.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) to the solution and stir.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired N-acyl derivative.

Biological Activities of this compound Derivatives

While specific data for derivatives of this compound is scarce, the broader class of aminopyridine derivatives has shown significant promise in several therapeutic areas.

Anticancer Activity

Structurally related aminopyridine and quinoline derivatives have demonstrated potent anticancer activity. For instance, certain cinnoline derivatives have been identified as PI3K inhibitors with micromolar inhibitory potency against various human tumor cell lines.[2] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Table 1: Representative Anticancer Activity of Structurally Related Aminopyridine Derivatives (Hypothetical Data)

Compound IDModification on Amino GroupTarget Cell LineIC50 (µM)
ACPC-01 AcetylMCF-7 (Breast)15.2
ACPC-02 BenzoylA549 (Lung)8.5
ACPC-03 4-ChlorobenzoylHCT116 (Colon)5.1
ACPC-04 PhenylsulfonylHeLa (Cervical)12.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on activities of structurally similar compounds. Further experimental validation is required for derivatives of this compound.

Antimicrobial Activity

Derivatives of aminopyridines have also been investigated for their antimicrobial properties. Studies on 3-aminopyridine transition metal complexes have shown activity against both Gram-positive and Gram-negative bacteria.[3] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Table 2: Representative Antimicrobial Activity of Structurally Related Aminopyridine Derivatives (Hypothetical Data)

Compound IDModification on Amino GroupBacterial StrainMIC (µg/mL)
AMPC-01 Thiophene-2-carbonylStaphylococcus aureus32
AMPC-02 Furan-2-carbonylEscherichia coli64
AMPC-03 Pyridine-3-carbonylPseudomonas aeruginosa128
AMPC-04 2-NitrobenzoylBacillus subtilis16

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on activities of structurally similar compounds. Further experimental validation is required for derivatives of this compound.

Potential Signaling Pathways

Given the structural similarities to known kinase inhibitors, derivatives of this compound could potentially modulate key signaling pathways involved in cancer and inflammation.

PI3K/Akt Signaling Pathway

As mentioned, cinnoline derivatives have been shown to inhibit the PI3K/Akt pathway.[2] It is plausible that appropriately functionalized this compound derivatives could also interact with the ATP-binding pocket of PI3K, leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.

G cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibition

Caption: Plausible inhibition of the PI3K/Akt signaling pathway.

RIPK2 Signaling Pathway

4-Aminoquinoline derivatives have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of NOD1/2 signaling in the innate immune response.[4] Inhibition of RIPK2 can reduce the secretion of pro-inflammatory cytokines like TNF-α. This suggests that derivatives of this compound could be explored as anti-inflammatory agents.

G cluster_0 Cytoplasm MDP MDP NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 TAK1 TAK1 RIPK2->TAK1 NF-kB / MAPKs NF-kB / MAPKs TAK1->NF-kB / MAPKs Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) NF-kB / MAPKs->Pro-inflammatory Cytokines (e.g., TNF-α) This compound Derivative This compound Derivative This compound Derivative->RIPK2 Inhibition

Caption: Potential inhibition of the RIPK2 signaling pathway.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutic agents. While direct evidence of the biological activity of its derivatives is currently limited, the proven efficacy of structurally related compounds in oncology and infectious diseases provides a strong impetus for further research. Future studies should focus on the synthesis and screening of a diverse library of this compound derivatives to identify lead compounds with potent and selective biological activity. Elucidation of their precise mechanisms of action and the signaling pathways they modulate will be crucial for their advancement as clinical candidates.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Amino-6-chloro-2-picoline, a substituted pyridine derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a framework for understanding and determining its key physicochemical properties. This guide includes illustrative solubility data in a range of common organic solvents, detailed experimental protocols for solubility determination and forced degradation studies, and visual representations of experimental workflows. This information is intended to be a valuable resource for professionals engaged in the synthesis, formulation, and analysis of this compound and related compounds.

Introduction

This compound, with the chemical formula C₆H₇ClN₂, is a solid crystalline compound. As a substituted aminopyridine, its chemical behavior is influenced by the amino, chloro, and methyl functional groups on the pyridine ring. Understanding the solubility and stability of this molecule is critical for its application in drug discovery and development, as these properties fundamentally impact its bioavailability, formulation, and shelf-life. This guide outlines methodologies to characterize these properties in the absence of extensive published data, drawing on established principles for similar chemical entities.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol
Appearance Solid
CAS Number 164666-68-6

Solubility Profile

Table 2: Illustrative Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventExpected SolubilityRationale
Water Sparingly solubleThe amino group can form hydrogen bonds, but the overall aromatic and chlorinated structure limits aqueous solubility.
Methanol SolublePolar protic solvent, likely to dissolve the compound through hydrogen bonding and dipole-dipole interactions.
Ethanol SolubleSimilar to methanol, good solubility is expected.
Acetone SolublePolar aprotic solvent, capable of dissolving the compound.
Acetonitrile SolubleA common polar aprotic solvent in which many organic compounds are soluble.
Dichloromethane SolubleA non-polar aprotic solvent that can dissolve many aromatic compounds.
Ethyl Acetate Moderately SolubleLess polar than alcohols and acetone, moderate solubility is anticipated.
Hexane InsolubleA non-polar solvent, unlikely to dissolve the polar aminopyridine structure.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of this compound can be determined using the well-established shake-flask method.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed to permit the undissolved solid to sediment.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

  • Quantification: Determine the concentration of this compound in the filtered solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solid to sediment equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2

Shake-Flask Solubility Determination Workflow

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Forced degradation studies are essential to identify potential degradation products and pathways. Chlorinated pyridines can be susceptible to degradation under various stress conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)) to assess the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation to ensure that degradation products can be reliably detected.[1][2]

Methodology:

  • Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at an elevated temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Expose a solution of the compound to 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

Samples from each condition should be analyzed at appropriate time points using a stability-indicating HPLC method.

G cluster_stress Stress Conditions cluster_analysis Analysis stress1 Acid Hydrolysis (0.1M HCl) analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis (0.1M NaOH) stress2->analysis1 stress3 Oxidation (3% H2O2) stress3->analysis1 stress4 Thermal (Solid, 80°C) stress4->analysis1 stress5 Photolytic (ICH Q1B) stress5->analysis1 analysis2 Analyze by Stability-Indicating HPLC analysis1->analysis2 analysis3 Identify Degradants analysis2->analysis3

Forced Degradation Study Workflow

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

ConditionPredicted StabilityPotential Degradation Pathway
Acidic pH Potentially stableThe protonated amino group may increase stability towards hydrolysis.
Alkaline pH Potentially susceptible to hydrolysisThe chloro substituent may be susceptible to nucleophilic substitution by hydroxide ions.
Oxidative Potentially susceptibleThe amino group and the pyridine ring can be susceptible to oxidation.
Thermal Likely stable at moderate temperaturesDecomposition may occur at higher temperatures.
Photolytic Potentially susceptibleChlorinated aromatic compounds can be susceptible to photodegradation.[4]

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for the accurate quantification of this compound and its potential degradation products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique.

Proposed HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient from low to high organic modifier (Acetonitrile) to ensure separation of the parent compound from any more polar or less polar impurities and degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 254 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Conclusion

While specific experimental data for this compound is limited, this guide provides a comprehensive framework for its characterization. Based on the chemistry of related aminopyridines and chloropyridines, it is predicted to be soluble in common organic polar solvents and sparingly soluble in water. Its stability profile is expected to show susceptibility to alkaline hydrolysis and oxidation. The provided experimental protocols for solubility determination and forced degradation studies, along with a proposed stability-indicating HPLC method, offer a robust starting point for researchers and drug development professionals. These methodologies will enable the generation of critical data to support the successful application of this compound in further research and development activities.

References

The Versatile Scaffold: Unlocking the Potential of 3-Amino-6-chloro-2-picoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as versatile building blocks for the synthesis of new therapeutic agents is of paramount importance. 3-Amino-6-chloro-2-picoline has emerged as a significant player in this arena, offering a unique combination of reactive sites that allow for diverse chemical modifications. Its substituted pyridine ring is a common feature in many biologically active compounds, making it a valuable starting material for drug discovery programs. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and antiviral agents. We will delve into its synthesis, key reactions, and the biological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Synthesis and Key Reactions

This compound, with its amino, chloro, and methyl functional groups, provides multiple handles for synthetic transformations. The amino group can readily undergo acylation, alkylation, and diazotization reactions, while the chloro substituent is amenable to nucleophilic substitution and cross-coupling reactions. The methyl group can also be functionalized, for instance, through oxidation.

A common synthetic route to this compound starts from 2,6-dichloro-3-nitropyridine. Reduction of the nitro group followed by selective manipulation of the chloro groups can yield the desired product.

One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents at the 6-position, leading to a diverse library of compounds for biological screening.

Potential Therapeutic Applications

Kinase Inhibitors

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family of non-receptor tyrosine kinases, which play a crucial role in cytokine signaling via the JAK-STAT pathway, are particularly important targets.

While direct examples of kinase inhibitors derived from this compound are not abundant in publicly available literature, the structural similarity of this scaffold to known kinase inhibitors suggests its high potential. For instance, derivatives of the isomeric 2-amino-3-chloropyridine have been explored as kinase inhibitors. By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds that can be screened for inhibitory activity against a panel of kinases.

Table 1: Hypothetical Kinase Inhibitory Activity of this compound Derivatives

Compound IDTarget KinaseIC50 (nM)
ACP-K-001JAK150
ACP-K-002JAK275
ACP-K-003JAK330
ACP-K-004TYK2100

Note: The data in this table is hypothetical and for illustrative purposes to showcase how quantitative data for novel compounds derived from this compound would be presented.

Antiviral Agents, particularly Anti-HIV-1

A significant area of application for aminopicoline derivatives is in the development of antiviral agents. Notably, the structurally related compound, 3-amino-2-chloro-4-methylpyridine, is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] This strongly suggests that this compound can serve as a valuable building block for novel NNRTIs.

Furthermore, it has been reported that 6-Chloro-2-methylpyridin-3-amine, an isomer of our core molecule, has been utilized in the preparation of Pyrido[3,2-e][4][5]diazepine derivatives exhibiting anti-HIV-1 activity.[6] This highlights the potential of the aminopicoline scaffold in generating compounds that interfere with the HIV life cycle.

Table 2: Reported Anti-HIV-1 Activity of a Related Pyrido[3,2-e][4][5]diazepine Derivative

CompoundTargetActivity
Pyrido[3,2-e][4][5]diazepine derivativeHIV-1Anti-HIV-1 activity demonstrated

Source: Based on the reported use of 6-Chloro-2-methylpyridin-3-amine.[6]

Experimental Protocols

To facilitate further research and development, this section provides detailed methodologies for key experiments.

General Procedure for Sonogashira Coupling

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7][8][9][10][11]

Reaction Scheme:

Protocol:

  • To a sealed tube, add this compound (1.0 eq), the terminal alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynyl-substituted picoline derivative.

Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against protein kinases is through an in vitro kinase assay.

Protocol:

  • Prepare a reaction buffer containing the kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture.

  • Initiate the kinase reaction by adding a solution of ATP and MgCl2.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of compounds against HIV-1 reverse transcriptase (RT) can be determined using a commercially available kit or by setting up an in-house assay.

Protocol:

  • Prepare a reaction mixture containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and a reaction buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding dNTPs (including a labeled dNTP, e.g., ³H-dTTP).

  • Incubate the reaction at 37°C.

  • Stop the reaction and precipitate the newly synthesized DNA.

  • Measure the amount of incorporated labeled dNTP using a scintillation counter.

  • Calculate the IC50 value for the inhibition of RT activity.

Visualizing the Pathways

To better understand the biological context of the potential therapeutic targets, the following diagrams illustrate the JAK-STAT signaling pathway and the HIV reverse transcription process.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates STAT->Receptor Binds to phosphorylated receptor pSTAT p-STAT (Dimer) Nucleus Nucleus pSTAT->Nucleus Translocates to DNA DNA pSTAT->DNA Binds to Transcription Gene Transcription DNA->Transcription Inhibitor JAK Inhibitor (e.g., ACP-K derivatives) Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

HIV_Reverse_Transcription Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT tRNA Host tRNA Primer tRNA->RT Binds to primer binding site RNA_DNA_Hybrid RNA-DNA Hybrid RT->RNA_DNA_Hybrid Synthesizes Viral_DNA Viral DNA RNA_DNA_Hybrid->Viral_DNA RNA degradation & DNA synthesis Integration Integration into Host Genome Viral_DNA->Integration NNRTI NNRTI (e.g., Nevirapine or ACP-antiviral derivatives) NNRTI->RT Allosterically Inhibits

Caption: The process of HIV reverse transcription and the mechanism of action for NNRTIs.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its chemical tractability allows for the creation of diverse compound libraries, which can be screened against a wide range of biological targets. The structural similarities of its derivatives to known kinase inhibitors and anti-HIV-1 agents highlight its significant potential in these therapeutic areas. This guide provides a foundational understanding of the medicinal chemistry of this compound, offering valuable insights and practical protocols for researchers dedicated to the discovery and development of new medicines. Further exploration of this scaffold is warranted and is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

An In-depth Technical Guide to 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-chloro-2-picoline (IUPAC name: 6-chloro-2-methylpyridin-3-amine; CAS RN: 164666-68-6), a heterocyclic amine of significant interest in synthetic and medicinal chemistry. This document details the compound's discovery and historical context within pyridine chemistry, its physicochemical and toxicological properties, and detailed protocols for its synthesis. Furthermore, it illustrates its application as a key intermediate in the construction of more complex molecular architectures, such as pyrido[2,3-d]pyrimidine scaffolds, which are prevalent in modern drug discovery. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its emergence is rooted in the broader historical development of pyridine chemistry. The first synthesis of a heteroaromatic compound, pyridine, was achieved in the 19th century. A significant advancement in creating pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's pyridine synthesis, which provided a general method for producing a wide range of substituted pyridines.[1]

The development of compounds like this compound is a direct result of the extensive exploration of pyridine chemistry throughout the 20th century. The drive to create novel pharmaceuticals and agrochemicals spurred chemists to develop methods for introducing a variety of functional groups onto the pyridine ring. This particular compound, with its amino, chloro, and methyl substituents, represents a versatile building block. The strategic placement of these groups allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in the preparation of fused heterocyclic systems, such as those used in the development of kinase inhibitors.[2]

Physicochemical and Toxicological Properties

The properties of this compound have been compiled from various chemical databases and supplier safety data sheets.

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 6-chloro-2-methylpyridin-3-amineSigma-Aldrich[3]
Synonyms This compound, 3-amino-6-chloro-2-methylpyridinePubChem[4]
CAS Number 164666-68-6Sigma-Aldrich[3]
Molecular Formula C₆H₇ClN₂PubChem[4]
Molecular Weight 142.59 g/mol PubChem[4]
Appearance SolidSigma-Aldrich[3]
Purity ≥98%Sigma-Aldrich[3]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°CSigma-Aldrich[3]

Note: Experimental values for properties such as melting point, boiling point, and solubility are not consistently reported across public databases.

Toxicological Data
Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific target organ toxicity — Single exposureH335May cause respiratory irritation

Source: Sigma-Aldrich[3]

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available 2-amino-6-methylpyridine. The general synthetic workflow involves nitration of the pyridine ring, followed by chlorination and subsequent reduction of the nitro group.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Chlorination cluster_2 Step 3: Reduction cluster_3 Final Product A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-5-nitropyridine A->B H₂SO₄, HNO₃ C 6-Chloro-2-methyl-3-nitropyridine B->C Sandmeyer-type Reaction (e.g., NaNO₂, HCl, CuCl) D This compound C->D SnCl₂·2H₂O, HCl

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of concentrated sulfuric acid and nitric acid.

  • Materials:

    • 2-amino-6-methylpyridine (20 g)

    • Concentrated sulfuric acid (10 mL)

    • Concentrated nitric acid

    • Ethyl acetate

    • Ammonia solution

    • Ice bath

  • Procedure:

    • Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

    • Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, ensuring the temperature is maintained at 0 °C.

    • Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL total volume) to the reaction mixture, maintaining the temperature at -1 °C with continuous stirring.

    • After the addition is complete, continue stirring at room temperature for 30 minutes.

    • Warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.

    • Upon completion, cool the reaction solution and extract the product with ethyl acetate.

    • Wash the ethyl acetate layer with an ammonia solution.

    • Concentrate the ammonia layer to precipitate the solid product.

    • Filter and dry the solid to obtain 2-amino-6-methyl-5-nitropyridine. (Expected yield: ~75%).[1]

Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

This step can be achieved via a Sandmeyer-type reaction, where the amino group of 2-amino-6-methyl-5-nitropyridine is converted to a chloro group. An alternative approach involves the diazotization to a hydroxyl group followed by chlorination.

  • Materials:

    • 2-amino-6-methyl-5-nitropyridine

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Copper(I) chloride (CuCl) as a catalyst (for Sandmeyer reaction)

    • OR Phosphorus oxychloride (POCl₃) and Phosphorus pentachloride (PCl₅) for chlorination of a hydroxyl intermediate.[5][6]

    • Ice bath

  • General Procedure (Sandmeyer Reaction):

    • Dissolve 2-amino-6-methyl-5-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution or suspension of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas evolution should be observed.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • The product can then be isolated by extraction with an organic solvent, followed by washing, drying, and purification by chromatography or recrystallization.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group of 6-chloro-2-methyl-3-nitropyridine to an amine using a reducing agent like tin(II) chloride.

  • Materials:

    • 6-chloro-2-methyl-3-nitropyridine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Sodium hydroxide (NaOH) solution (e.g., 15%)

    • Ice bath

  • Procedure:

    • Dissolve 6-chloro-2-methyl-3-nitropyridine in ethyl acetate and cool the solution to 0 °C.[5]

    • Prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

    • Add the SnCl₂ solution dropwise to the cooled solution of the nitro compound.

    • After the addition, allow the reaction mixture to stir at room temperature for several hours (e.g., 3 hours) until the reaction is complete (monitored by TLC).[5]

    • Pour the reaction mixture onto ice and carefully basify with a sodium hydroxide solution to a pH of 9-10 to precipitate tin salts and neutralize the acid.[5]

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

    • The final product, this compound, can be further purified by column chromatography.

Applications in Synthetic Chemistry

This compound is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent is susceptible to nucleophilic aromatic substitution and cross-coupling reactions. This allows for the sequential and regioselective introduction of different substituents.

A significant application is in the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. This scaffold is a core component of many kinase inhibitors, which are a major class of modern therapeutics, especially in oncology.[4][7]

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a typical workflow where this compound is used to construct a pyrido[2,3-d]pyrimidine scaffold, a common core structure in kinase inhibitors.

Medicinal_Chemistry_Workflow cluster_reactions Synthetic Transformations start This compound (Starting Material) r1 Step A: Acylation (e.g., with an acid chloride) start->r1 intermediate1 N-(6-chloro-2-methylpyridin-3-yl)amide (Intermediate) r1->intermediate1 r2 Step B: Intramolecular Cyclization (e.g., thermal or acid-catalyzed) intermediate2 Substituted Pyrido[2,3-d]pyrimidin-4-one (Core Scaffold) r2->intermediate2 r3 Step C: Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling at C6-Cl) end_product Diverse Library of Kinase Inhibitor Candidates r3->end_product intermediate1->r2 intermediate2->r3

Caption: Workflow for the synthesis of kinase inhibitor scaffolds.

References

The Versatile Precursor: A Technical Guide to 3-Amino-6-chloro-2-picoline in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline, a substituted pyridine derivative, has emerged as a valuable and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including a nucleophilic amino group, a reactive chloro substituent, and a methyl group, provide multiple reaction sites for the construction of complex molecular architectures. This technical guide offers an in-depth exploration of the utility of this compound in heterocyclic synthesis, providing detailed experimental protocols, quantitative data, and visualizations of key reaction pathways to empower researchers in the fields of medicinal chemistry and materials science.

The strategic placement of the amino and chloro groups on the pyridine ring allows for a range of transformations, including nucleophilic substitution, palladium-catalyzed cross-coupling reactions, and cyclization cascades. These reactions pave the way for the synthesis of fused heterocyclic systems, such as pyrido[3,2-e][1][2]diazepines, which have shown promising biological activities, including anti-HIV-1 activity.[1]

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information of a precursor is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
Molecular Formula C₆H₇ClN₂[2][3]
Molecular Weight 142.59 g/mol [3]
Appearance Solid[3]
Purity ≥98%[3]
CAS Number 164666-68-6[1][2][4]

Safety Information: this compound is classified as a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound

While commercially available from various suppliers, understanding the synthesis of this compound can be valuable for process development and cost-effective sourcing. A common synthetic route involves the reduction of a nitro-substituted precursor.

Experimental Protocol: Synthesis of 6-chloro-2-methylpyridin-3-amine[1]
  • Dissolution: Dissolve 2-chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

  • Acid Addition: Slowly add concentrated hydrochloric acid with stirring.

  • Reagent Addition: Add powdered hydrochloric acid (16.2 g, 289 mmol) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

  • Reaction: Continue stirring for 30 minutes at room temperature.

  • Work-up:

    • Remove the solvent by distillation under reduced pressure.

    • Add water to the residue.

    • Neutralize the solution with sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Filter the two-phase mixture through diatomaceous earth and wash with ethyl acetate.

    • Separate the organic phase, wash sequentially with water and saturated brine.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the product.

Yield: 4.1 g (99%) of 6-chloro-2-methylpyridin-3-amine as a yellow solid.[1]

Applications in Heterocyclic Synthesis

The reactivity of this compound makes it a key building block for a variety of heterocyclic systems. The following sections detail potential synthetic applications with generalized experimental protocols that can be adapted and optimized for specific target molecules.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities.

G start Start: this compound reagents Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) + Palladium Catalyst + Ligand + Base start->reagents Add reaction Reaction under Inert Atmosphere (Solvent, Temperature, Time) reagents->reaction Heat workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup Cool purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Heterocyclic Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling.

This reaction allows for the formation of C-C bonds, introducing aryl or vinyl substituents at the 6-position.

Generalized Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), an aryl or vinyl boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand (if necessary), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane, toluene, DMF).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)
Arylboronic AcidPd(OAc)₂SPhosK₃PO₄Toluene100-110
Vinylboronic EsterPdCl₂(dppf)-Cs₂CO₃Dioxane80-100

This method is used to form C-N bonds, enabling the synthesis of N-aryl or N-alkyl derivatives at the 6-position.

Generalized Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, K₃PO₄).

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the mixture at a temperature ranging from 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Coupling PartnerCatalystLigandBaseSolventTemperature (°C)
Primary AminePd₂(dba)₃XantphosNaOtBuToluene100-110
Secondary AminePd(OAc)₂BINAPK₃PO₄Dioxane90-100
Cyclization Reactions for Fused Heterocycles

The amino group of this compound is a key functionality for the construction of fused heterocyclic systems through various cyclization strategies.

The synthesis of pyrido[3,2-e][1][2]diazepine derivatives, which have shown anti-HIV-1 activity, highlights the utility of this precursor in constructing biologically relevant scaffolds.[1]

G start This compound acylation Acylation with an α-haloacetyl chloride start->acylation intermediate1 N-(6-chloro-2-methylpyridin-3-yl)- 2-haloacetamide acylation->intermediate1 amination Amination with a primary amine intermediate1->amination intermediate2 N-(6-chloro-2-methylpyridin-3-yl)- 2-(alkylamino)acetamide amination->intermediate2 cyclization Intramolecular Cyclization (Base-mediated) intermediate2->cyclization product Pyrido[3,2-e][1,4]diazepine Derivative cyclization->product

Caption: Logical flow for pyrido[3,2-e][1][2]diazepine synthesis.

Generalized Experimental Protocol:

  • Acylation: React this compound with an α-haloacetyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form the corresponding N-(6-chloro-2-methylpyridin-3-yl)-2-haloacetamide.

  • Amination: Treat the resulting amide with a primary amine to displace the halide via nucleophilic substitution.

  • Cyclization: Induce intramolecular cyclization by treating the product from the previous step with a strong base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to yield the desired pyrido[3,2-e][1][2]diazepine derivative.

Conclusion

This compound stands as a highly valuable and adaptable precursor for the synthesis of a wide range of heterocyclic compounds. Its strategic functionalization allows for the application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and various cyclization strategies. The ability to construct complex, fused heterocyclic systems, such as those with potential anti-HIV activity, underscores the importance of this building block in drug discovery and development. This technical guide provides a solid foundation of protocols and data to facilitate the exploration of this compound in the pursuit of novel and bioactive molecules. Researchers are encouraged to utilize this information as a starting point for the development of innovative synthetic routes and the discovery of new chemical entities.

References

Theoretical Reactivity of 3-Amino-6-chloro-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental reactivity of 3-Amino-6-chloro-2-picoline. While direct theoretical studies on this specific molecule are not extensively available in the current literature, this guide synthesizes data from closely related substituted pyridines and picolines to predict and understand its chemical behavior. This document outlines standard computational methodologies for reactivity analysis, presents representative quantitative data, and details key experimental protocols for the functionalization of this scaffold. The content is designed to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction to the Reactivity of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals, agrochemicals, and functional materials. Its reactivity is significantly influenced by the nature and position of its substituents. In the case of this compound, the interplay of the electron-donating amino group, the electron-withdrawing chloro group, and the weakly activating methyl (picoline) group creates a unique reactivity profile.

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. However, this reactivity can be modulated by the electronic effects of the ring substituents. The amino group at the 3-position is expected to increase the electron density of the ring through resonance, potentially activating it towards electrophilic substitution. Conversely, the chloro group at the 6-position is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect, while also serving as a potential leaving group for nucleophilic aromatic substitution (SNAr). The 2-picoline (methyl) group provides a slight activating effect.

Understanding the balance of these electronic and steric factors is crucial for predicting the regioselectivity and feasibility of various chemical transformations.

Theoretical Studies on the Reactivity of Substituted Pyridines

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules.[1][2] These methods allow for the calculation of various molecular properties that correlate with chemical reactivity.

Computational Methodologies

A common approach for theoretical reactivity studies involves the following steps:

  • Geometry Optimization: The molecule's three-dimensional structure is optimized to its lowest energy state. This is typically performed using DFT methods such as B3LYP or PBE0, with basis sets like 6-31G(d,p) or 6-311G++.[2]

  • Frequency Calculations: These are performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

  • Analysis of Molecular Orbitals: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally suggests higher reactivity.

  • Calculation of Reactivity Descriptors: Global reactivity descriptors such as chemical hardness, softness, and electronegativity are calculated from the HOMO and LUMO energies.

  • Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution, highlighting electrophilic (electron-poor, typically blue/green) and nucleophilic (electron-rich, typically red/yellow) regions of the molecule.

  • Population Analysis: Methods like Mulliken or Natural Bond Orbital (NBO) analysis are used to determine the partial atomic charges on each atom, providing insights into local reactivity.[1]

Data Presentation: Representative Theoretical Data

The following tables present representative quantitative data from theoretical studies on related picoline and aminopyridine derivatives. These values provide an estimate of the expected electronic properties of this compound.

Table 1: Calculated Bond Lengths and Angles for Picoline Derivatives

Parameter2-Picoline Derivative (Pt-complex)3-Picoline Derivative (Pt-complex)4-Picoline Derivative (Pt-complex)
Pt-Npyridine (Å)2.0362.0322.033

Data sourced from a DFT study on picoline-diazido-Pt(IV) compounds.[1][3]

Table 2: Calculated Global Reactivity Descriptors

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (η)Chemical Softness (S)
2-Amino-5-chloropyridine--3.54--
Picolinamide Derivative---CalculatedCalculated
Quinoline DerivativesVariesVariesVariesCalculatedCalculated

Data compiled from studies on 2-amino-5-chloropyridine, a picolinamide derivative, and various quinoline derivatives.[4]

Table 3: Calculated Mulliken Charges on Ring Atoms of Substituted Pyridines

Atom2-methoxy-3-nitropyridine2-methoxy-5-nitropyridine
N-1-0.333463-0.334305
C-20.2854370.288001
C-30.147689-0.051199
C-4-0.063259-0.019129
C-5-0.0946210.095534
C-60.0579890.021028

Data from a DFT study on the SNAr reactions of substituted pyridines.[5]

Mandatory Visualizations

Logical Workflow for Theoretical Reactivity Studies

theoretical_workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc confirm_min Confirm True Minimum (No Imaginary Frequencies) freq_calc->confirm_min analysis Analysis of Electronic Properties confirm_min->analysis Proceed if stable homo_lumo HOMO-LUMO Analysis analysis->homo_lumo react_desc Global Reactivity Descriptors analysis->react_desc mep MEP Mapping analysis->mep nbo NBO/Mulliken Population Analysis analysis->nbo react_pred Predict Reactivity and Regioselectivity homo_lumo->react_pred react_desc->react_pred mep->react_pred nbo->react_pred

Caption: A logical workflow for the theoretical study of molecular reactivity using DFT.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)(R²)L₂ pd_complex->transmetalation_complex Transmetalation (R²-B(OR)₂ + Base) transmetalation_complex->pd0 Reductive Elimination reductive_elimination R¹-R² transmetalation_complex->reductive_elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Reactivity Studies

The presence of both an amino and a chloro substituent on the picoline ring allows for a variety of chemical transformations. The chloro group is a handle for cross-coupling reactions and nucleophilic substitutions, while the amino group can be acylated, alkylated, or used to direct electrophilic substitution.

Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming carbon-carbon bonds by coupling the chloropyridine with an organoboron compound.

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2-1.5 mmol)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0-3.0 mmol)

    • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, palladium catalyst, ligand (if used), and base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of a new C-N bond, replacing the chloro group with a primary or secondary amine.

  • Materials:

    • This compound (1.0 mmol)

    • Amine (1.2 mmol)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol % Pd)

    • Phosphine ligand (e.g., XPhos, 4.8 mol %)

    • Base (e.g., NaOtBu, 1.4 mmol)

    • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Procedure:

    • To an oven-dried, argon-flushed reaction vessel, add the palladium precatalyst, ligand, and base.

    • Add the solvent, followed by this compound and the amine.

    • Seal the vessel and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) for the required time.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the chloro substituent, facilitates attack by nucleophiles.

  • Materials:

    • This compound (1.0 equiv.)

    • Nucleophile (e.g., primary or secondary amine, alkoxide, thiolate) (1.1-1.5 equiv.)

    • Base (if required, e.g., DIPEA, K₂CO₃) (1.5-2.0 equiv.)

    • Solvent (e.g., Ethanol, DMF, DMSO)

  • Procedure:

    • To a solution of this compound in the chosen solvent, add the nucleophile and the base.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If necessary, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Conclusion

While a dedicated theoretical investigation of this compound is yet to be published, a comprehensive understanding of its reactivity can be inferred from studies on analogous substituted pyridines. DFT calculations serve as a predictive tool for understanding its electronic properties and regioselectivity in chemical reactions. The presence of both an amino and a chloro group on the picoline scaffold provides multiple avenues for synthetic diversification through well-established experimental protocols such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. This guide provides a foundational framework for researchers to explore the rich chemistry of this versatile building block.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Pyrido[3,2-e]diazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyrido[3,2-e]diazepine derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The protocols are based on established synthetic methodologies and include data presentation and visualizations to aid in research and development.

Introduction

Pyrido[3,2-e]diazepines are a class of fused heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to benzodiazepines, which are well-known for their activity in the central nervous system.[1][2] The fusion of a pyridine ring to a diazepine core creates a unique scaffold that has been explored for various therapeutic applications. Research into these compounds is driven by the need to develop novel therapeutic agents with improved efficacy and selectivity.[1][2]

One notable area of investigation is the development of pyridodiazepine amines as selective inhibitors of Helicobacter pylori glutamate racemase (MurI).[3] This enzyme is crucial for the biosynthesis of the bacterial cell wall, making it an attractive target for novel antibacterial agents.[3] The inhibition of MurI disrupts the formation of peptidoglycan, leading to bacterial cell death.[3][4]

This document provides two detailed protocols for the synthesis of a key pyrido[3,2-e]diazepine scaffold, the pyrido[3,2-e][5][6]diazepine-2,5-diones, and includes a diagram illustrating the targeted bacterial signaling pathway.

Data Presentation

The following table summarizes the yield of various pyrido[3,2-e][5][6]diazepine-2,5-dione derivatives prepared using the methods described in the experimental protocols.

Entryα-Amino acid methyl esterProductMethod A Yield (%)Method B Yield (%)
1Glycine methyl ester8a 6550
2L-Alanine methyl ester8b 7055
3L-Valine methyl ester8c 7260
4L-Leucine methyl ester8d 6858
5L-Isoleucine methyl ester8e 6756
6L-Phenylalanine methyl ester8f 7562

Data adapted from a convenient synthesis of new pyrido[3,2-e][5][6]diazepine-2,5-diones.[5]

Experimental Protocols

Two primary methods are presented for the synthesis of pyrido[3,2-e][5][6]diazepine-2,5-diones. Method A involves the condensation of α-amino acid methyl esters with 1H-pyrido[3,2-d][2][5]oxazine-2,4-dione. Method B utilizes a peptide coupling reaction followed by cyclization.[5]

General Synthetic Workflow

The overall synthetic strategy for producing pyrido[3,2-e][5][6]diazepine-2,5-diones is depicted below.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways alpha-Amino acid methyl ester alpha-Amino acid methyl ester Method_A Method A: Condensation alpha-Amino acid methyl ester->Method_A Method_B Method B: Peptide Coupling & Cyclization alpha-Amino acid methyl ester->Method_B beta-Amino acid 3-Aminopicolinic acid beta-Amino acid->Method_B Azaisatoic anhydride 1H-pyrido[3,2-d][1,3]oxazine-2,4-dione Azaisatoic anhydride->Method_A Final_Product Pyrido[3,2-e][1,4]diazepine-2,5-diones Method_A->Final_Product Method_B->Final_Product

Caption: General workflow for the synthesis of Pyrido[3,2-e][5][6]diazepine-2,5-diones.

Method A: Condensation with Azaisatoic Anhydride

This method involves the direct condensation of an α-amino acid methyl ester with 1H-pyrido[3,2-d][2][5]oxazine-2,4-dione.

Materials:

  • α-Amino acid methyl ester hydrochloride

  • 1H-pyrido[3,2-d][2][5]oxazine-2,4-dione (azaisatoic anhydride)

  • Pyridine

  • Anhydrous solvents (e.g., DMF)

Procedure:

  • To a solution of the appropriate α-amino acid methyl ester hydrochloride in pyridine, add 1H-pyrido[3,2-d][2][5]oxazine-2,4-dione.

  • Heat the reaction mixture at reflux for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrido[3,2-e][5][6]diazepine-2,5-dione.[5]

Method B: Peptide Coupling and Cyclization

This method involves the initial coupling of a β-amino acid (3-aminopicolinic acid) with an α-amino acid methyl ester, followed by an intramolecular cyclization.

Materials:

  • 3-Aminopicolinic acid

  • α-Amino acid methyl ester hydrochloride

  • Coupling agents (e.g., EDCI, HOBt)

  • Base (e.g., N-methylmorpholine)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

Step 1: Peptide Coupling

  • Dissolve 3-aminopicolinic acid in a suitable anhydrous solvent (e.g., DMF).

  • Add the coupling agents (EDCI and HOBt) and stir the mixture at 0 °C for 30 minutes.

  • Add the α-amino acid methyl ester hydrochloride and N-methylmorpholine.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting dipeptide intermediate.

Step 2: Cyclization

  • Dissolve the purified dipeptide in anhydrous THF.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction carefully with water at 0 °C.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the final pyrido[3,2-e][5][6]diazepine-2,5-dione.[5]

Signaling Pathway Visualization

Pyrido[3,2-e]diazepine derivatives have been identified as inhibitors of glutamate racemase (MurI) in H. pylori. This enzyme is a key component of the peptidoglycan biosynthesis pathway, which is essential for the integrity of the bacterial cell wall.[3]

G cluster_pathway H. pylori Peptidoglycan Biosynthesis L-Glutamate L-Glutamate MurI Glutamate Racemase (MurI) L-Glutamate->MurI Substrate D-Glutamate D-Glutamate MurI->D-Glutamate Product Inhibition Inhibition MurD MurD Ligase D-Glutamate->MurD UDP-MurNAc-Ala UDP-MurNAc-L-Ala UDP-MurNAc-Ala->MurD UDP-MurNAc-dipeptide UDP-MurNAc-L-Ala-D-Glu MurD->UDP-MurNAc-dipeptide Further_Steps Further Biosynthetic Steps (MurE, MurF) UDP-MurNAc-dipeptide->Further_Steps Peptidoglycan_Precursor UDP-MurNAc-pentapeptide Further_Steps->Peptidoglycan_Precursor Cell_Wall Peptidoglycan Synthesis (Cell Wall Formation) Bacterial_Survival Bacterial Cell Integrity and Survival Cell_Wall->Bacterial_Survival Disruption Disruption Peptidoglican_Precursor Peptidoglican_Precursor Peptidoglican_Precursor->Cell_Wall Inhibitor Pyrido[3,2-e]diazepine Derivative Inhibitor->MurI

Caption: Inhibition of H. pylori Glutamate Racemase (MurI) by Pyrido[3,2-e]diazepine Derivatives.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Amino-6-chloro-2-picoline in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures.

Introduction

The Sonogashira reaction is a powerful and widely used cross-coupling method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For drug development professionals, this reaction is invaluable for synthesizing novel heterocyclic compounds, as the resulting alkynyl-substituted aminopyridines are key scaffolds in many biologically active molecules and natural products.[2][3]

This compound is a useful substrate for these reactions, allowing for the introduction of diverse alkynyl moieties at the 6-position of the pyridine ring. The resulting 3-amino-2-methyl-6-alkynylpyridines can serve as precursors for more complex heterocyclic systems, such as 7-azaindoles.[3]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the desired alkynyl-substituted pyridine and regenerate the Pd(0) catalyst.

A copper-free Sonogashira reaction is also possible, which can be advantageous in preventing the homocoupling of terminal alkynes (Glaser coupling).[1]

Application and Scope

The palladium-catalyzed Sonogashira coupling of halogenated 2-aminopyridines with various terminal alkynes has been shown to be highly efficient, producing the corresponding 2-amino-3-alkynylpyridines in moderate to excellent yields.[3] The methodology is robust and tolerates a wide range of functional groups on the terminal alkyne, including aromatic, aliphatic, and heteroaromatic substituents.[4][5]

While the following data is for the closely related 2-amino-3-bromopyridines, it provides a strong indication of the expected yields and scope for reactions involving this compound.

Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [3]

Entry2-Amino-3-bromopyridine SubstrateTerminal AlkyneProductYield (%)
12-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine92
22-Amino-3-bromopyridine4-Ethynyltoluene2-Amino-3-((4-tolyl)ethynyl)pyridine95
32-Amino-3-bromopyridine4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine91
42-Amino-3-bromopyridine1-Ethynyl-4-fluorobenzene2-Amino-3-((4-fluorophenyl)ethynyl)pyridine88
52-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine93
62-Amino-3-bromo-5-methylpyridine4-Ethynylanisole2-Amino-3-((4-methoxyphenyl)ethynyl)-5-methylpyridine89
72-Amino-3-bromo-5-chloropyridinePhenylacetylene2-Amino-5-chloro-3-(phenylethynyl)pyridine85

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N (1 mL) in DMF at 100°C for 3 hours.[3]

Detailed Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of this compound

This protocol is adapted from established procedures for similar substrates.[3][6]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ or Pd(CF₃COO)₂) (2.5-5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Ligand (e.g., Triphenylphosphine, PPh₃) (if required by the palladium source) (5-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (used as solvent or co-solvent)

  • Solvent (e.g., DMF or THF), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • Reaction Setup: To a dry round-bottomed flask or sealed tube, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 4.2 mg, 2.5 mol%), triphenylphosphine (PPh₃, 6.6 mg, 5.0 mol%), and copper iodide (CuI, 4.8 mg, 5.0 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., 2.0 mL DMF) and stir the mixture for 30 minutes at room temperature.[3]

  • Reagent Addition: Add this compound (0.5 mmol, 1.0 eq), the terminal alkyne (0.6 mmol, 1.2 eq), and the base (e.g., 1 mL Et₃N).[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 65-100°C) and stir for the required time (typically 3-16 hours).[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[3]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira reaction.

G reagents 1. Add Catalysts (Pd & Cu) and Ligand inert 2. Establish Inert Atmosphere (N2/Ar) reagents->inert solvent 3. Add Degassed Solvent (DMF/THF) inert->solvent reactants 4. Add Substrates (Picoline, Alkyne, Base) solvent->reactants heat 5. Heat Reaction (65-100°C) & Monitor reactants->heat workup 6. Aqueous Work-up & Extraction heat->workup purify 7. Column Chromatography workup->purify product 8. Characterize Pure Product purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 R-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition (R-X) pd_complex2 R-Pd(II)-C≡CR'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination (R-C≡CR') cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide R'C≡CH + Base cu_acetylide->pd_complex1 Transfers Alkyne cu_acetylide->cu_x

Caption: Simplified catalytic cycles in the Sonogashira reaction.

References

Purification of 3-Amino-6-chloro-2-picoline by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-Amino-6-chloro-2-picoline via recrystallization. The provided methodologies are designed to guide researchers in achieving high purity of this compound, a critical intermediate in the synthesis of various pharmaceutical agents.

Introduction

This compound is a substituted aminopyridine derivative frequently utilized as a building block in medicinal chemistry and drug development. The purity of this intermediate is paramount to ensure the desired outcome and safety profile of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the crude material in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while the impurities remain dissolved in the mother liquor.

Potential Impurities

Understanding the potential impurities in a crude sample of this compound is crucial for developing an effective purification strategy. Based on a common synthetic route involving the reduction of a nitro precursor, potential impurities may include:

  • Unreacted Starting Material: 2-Chloro-5-nitro-6-methylpyridine may be present if the reduction reaction did not proceed to completion.

  • Byproducts of Reduction: Incomplete reduction could lead to the presence of corresponding nitroso or hydroxylamino intermediates.

  • Other Isomers: Depending on the synthetic route, positional isomers of the starting materials or the final product could be present as impurities.

  • Reagents from Work-up: Residual acids, bases, or salts from the reaction work-up may also contaminate the crude product.

Solvent Selection and Screening

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. A systematic solvent screening is recommended to identify the optimal solvent or solvent system. Common solvents for the recrystallization of aminopyridine derivatives include ethanol, isopropanol, and ethyl acetate.[1] Mixed solvent systems, such as ethyl acetate/hexanes, can also be effective.

Protocol for Solvent Screening:

  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each tube, add a few drops of a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, water).

  • Observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tubes in a water bath and observe the solubility. The desired solvent will fully dissolve the compound at an elevated temperature.

  • Allow the tubes with dissolved compound to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. The solvent that yields a good recovery of crystalline solid is a suitable candidate.

Table 1: Solvent Screening Observations (Hypothetical Data)

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureCrystal Formation upon Cooling
EthanolSparingly solubleSolubleGood crystal formation
IsopropanolSparingly solubleSolubleGood crystal formation
Ethyl AcetateSolubleVery solublePoor crystal recovery
TolueneInsolubleSparingly soluble-
HeptaneInsolubleInsoluble-
WaterInsolubleInsoluble-
Ethanol/Water (9:1)Very sparingly solubleSolubleExcellent crystal formation

Based on these hypothetical results, ethanol, isopropanol, and an ethanol/water mixture appear to be promising solvent systems for the recrystallization of this compound.

Experimental Protocol for Recrystallization

This protocol outlines a general procedure for the purification of this compound using a single solvent system.

Materials and Equipment:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar if desired. Add a minimal amount of the selected solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot solvent through it. Quickly filter the hot solution containing the dissolved product into the preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 2: Expected Outcome of Recrystallization (Hypothetical Data)

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Appearance Off-white to light brown solidWhite to off-white crystalline solid
Yield -80-90%

Visualization of the Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing mother_liquor Mother Liquor (Impurities) vacuum_filtration->mother_liquor drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Use a lower boiling point solvent, or add slightly more solvent and cool the solution more slowly. Seeding with a small crystal of the pure compound can also help.
Low Recovery Too much solvent was used, or the cooling process was too rapid.Use the minimum amount of hot solvent necessary for complete dissolution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If crystals still do not form, some solvent may need to be evaporated to increase the concentration.
Colored Impurities Remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.

Conclusion

Recrystallization is an effective and scalable method for the purification of this compound. Careful selection of the recrystallization solvent and adherence to a well-defined protocol are essential for achieving high purity and yield. The information and protocols provided in this document serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols for the Industrial Scale-up Synthesis of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a feasible industrial-scale synthesis of 3-Amino-6-chloro-2-picoline, a key intermediate in the manufacturing of various pharmaceutical compounds. The described protocol is a multi-step process adapted from laboratory procedures and incorporates critical considerations for process safety, scalability, and purification.

Synthesis Overview

The industrial synthesis of this compound (also known as 6-chloro-2-methylpyridin-3-amine) can be strategically approached through a three-step process commencing with the nitration of 2-amino-6-methylpyridine. This is followed by a diazotization and chlorination to yield the key intermediate, 2-chloro-6-methyl-3-nitropyridine. The final step involves the reduction of the nitro group to afford the desired product. This pathway is selected to avoid non-selective nitration and other thermo-chemical hazards associated with direct nitration of picolines.[1]

Logical Workflow of the Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Chlorination cluster_2 Step 3: Reduction cluster_3 Step 4: Purification A 2-Amino-6-methylpyridine C 2-Amino-6-methyl-3-nitropyridine A->C Nitration B Nitrating Mixture (H₂SO₄, HNO₃) G 2-Hydroxy-6-methyl-3-nitropyridine C->G Diazotization D Sodium Nitrite (NaNO₂) E Hydrochloric Acid (HCl) F Phosphorus Oxychloride (POCl₃) H 2-Chloro-6-methyl-3-nitropyridine G->H Chlorination J This compound H->J Reduction I Reducing Agent (e.g., Pd/C, Hydrazine Hydrate) K Crude Product L Purified this compound K->L Crystallization / Chromatography

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are designed for pilot plant or industrial-scale production. All operations should be conducted in appropriately rated reactors and facilities, adhering to strict safety protocols.

Step 1: Synthesis of 2-Amino-6-methyl-3-nitropyridine

This initial step involves the controlled nitration of 2-amino-6-methylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
2-Amino-6-methylpyridine108.141000.925
Concentrated Sulfuric Acid (98%)98.083003.06
Concentrated Nitric Acid (70%)63.01901.43

Procedure:

  • Charge the reactor with concentrated sulfuric acid and cool to 0-5 °C.

  • Slowly add 2-amino-6-methylpyridine to the sulfuric acid, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine in sulfuric acid over 4-6 hours, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 2 hours.

  • Monitor the reaction to completion using a suitable chromatographic method (e.g., HPLC).

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the mixture with a concentrated aqueous solution of sodium hydroxide to a pH of 7-8, maintaining the temperature below 20 °C.

  • The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield crude 2-amino-6-methyl-3-nitropyridine.

Step 2: Synthesis of 2-Chloro-6-methyl-3-nitropyridine

This step converts the amino group to a chloro group via a diazotization reaction followed by chlorination.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
2-Amino-6-methyl-3-nitropyridine153.141300.849
Sodium Nitrite (NaNO₂)69.00650.942
Concentrated Hydrochloric Acid (37%)36.463008.23
Phosphorus Oxychloride (POCl₃)153.332601.70

Procedure:

  • Suspend the crude 2-amino-6-methyl-3-nitropyridine in concentrated hydrochloric acid in a reactor and cool the mixture to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite over 2-3 hours, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 1 hour.

  • In a separate reactor, heat phosphorus oxychloride to 100-110 °C.

  • Carefully add the cold diazonium salt solution to the hot phosphorus oxychloride over 3-4 hours.

  • After the addition is complete, maintain the reaction mixture at reflux for 2 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • The precipitated product is filtered, washed with water, and dried under vacuum.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro intermediate to the target amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (kmol)
2-Chloro-6-methyl-3-nitropyridine172.571400.811
Palladium on Carbon (10% Pd)-7-
Hydrazine Hydrate (80%)50.061202.40
Ethanol46.071400 L-

Procedure:

  • Charge a suitable hydrogenation reactor with 2-chloro-6-methyl-3-nitropyridine and ethanol.

  • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the suspension to 60-70 °C with stirring.

  • Slowly add hydrazine hydrate to the reaction mixture over 2-3 hours.

  • After the addition is complete, maintain the reaction at 70 °C for 4-6 hours, or until the reaction is complete as monitored by HPLC.

  • Cool the reaction mixture to room temperature and filter off the catalyst through a bed of celite.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

Step 4: Purification

Purification of the final product is crucial to meet the stringent requirements for pharmaceutical intermediates.

Procedure:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/heptane.

  • Alternatively, for higher purity, column chromatography using silica gel may be employed, though this is less common for very large-scale industrial processes.

  • The purified solid is collected by filtration, washed with a cold solvent, and dried under vacuum at a temperature not exceeding 50 °C.

Data Presentation

The following tables summarize the expected quantitative data for the industrial-scale synthesis of this compound.

Table 1: Reaction Parameters and Yields

StepReaction Time (hours)Temperature (°C)PressureExpected Yield (%)
1. Nitration6 - 80 - 10Atmospheric85 - 90
2. Diazotization & Chlorination6 - 80 - 110Atmospheric80 - 85
3. Reduction6 - 860 - 70Atmospheric90 - 95
4. Purification---85 - 90 (recovery)

Table 2: Purity and Quality Control

CompoundAnalytical MethodSpecification
2-Amino-6-methyl-3-nitropyridineHPLCPurity ≥ 98%
2-Chloro-6-methyl-3-nitropyridineHPLC, GCPurity ≥ 98%
This compoundHPLC, GC-MS, NMRPurity ≥ 99.5%

Safety Considerations

The synthesis of this compound involves hazardous materials and exothermic reactions that require strict safety protocols.

  • Nitration: Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled.[2] Strict temperature control is paramount. The use of mixed acid requires careful handling and appropriate personal protective equipment (PPE).

  • Diazotization: Diazonium salts can be unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent step.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated area with appropriate PPE.

  • Palladium on Carbon: The catalyst is flammable, especially when dry and in the presence of organic solvents. It should be handled under an inert atmosphere.

  • General Precautions: All reactions should be carried out in a well-ventilated area or in a fume hood. Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times. Emergency eyewash and shower stations should be readily accessible.

Safety Workflow Diagram

cluster_nitration Nitration Safety cluster_diazo Diazotization Safety cluster_reduction Reduction Safety cluster_general General Plant Safety N1 Strict Temperature Control (0-10°C) N2 Slow, Controlled Reagent Addition N1->N2 N3 Adequate Cooling Capacity N2->N3 N4 Quenching on Ice N3->N4 D1 Low Temperature (0-5°C) D2 Immediate Use of Diazonium Salt D1->D2 D3 Avoid Isolation of Intermediate D2->D3 R1 Inert Atmosphere for Catalyst Handling R2 Controlled Addition of Hydrazine R1->R2 R3 Proper Catalyst Filtration & Handling R2->R3 G1 Appropriate PPE G2 Ventilation G3 Emergency Procedures

Caption: Key safety protocols for the synthesis of this compound.

References

Application Notes and Protocols: The Role of 3-Amino-6-chloro-2-picoline in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-chloro-2-picoline is a substituted pyridine derivative that serves as a versatile building block in the synthesis of various heterocyclic compounds with significant biological activities. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl group on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in the synthesis of potent enzyme inhibitors, with a primary focus on HIV-1 Reverse Transcriptase inhibitors and a prospective look at p38 MAP Kinase inhibitors.

Application Note 1: Synthesis of HIV-1 Reverse Transcriptase Inhibitors

The human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) is a crucial enzyme for the replication of the virus, making it a prime target for antiretroviral therapy.[1][2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the enzyme, inducing a conformational change that inhibits its function.[2] A close analog of this compound, 3-Amino-2-chloro-4-methylpyridine (CAPIC), is a key intermediate in the industrial synthesis of Nevirapine, a well-known NNRTI.[3][4][5] The structural similarities suggest that this compound can be employed in analogous synthetic routes to generate novel pyridinone-based HIV-1 RT inhibitors.

Signaling Pathway: HIV-1 Reverse Transcription

The process of reverse transcription is fundamental to the HIV-1 life cycle. The viral RNA genome is converted into double-stranded DNA by reverse transcriptase, which is then integrated into the host cell's genome.[6][7] NNRTIs inhibit the DNA polymerase activity of reverse transcriptase.[2]

HIV_RT_Pathway ssRNA Viral ssRNA RT Reverse Transcriptase (RT) ssRNA->RT template dsDNA Viral dsDNA Integration Integration into Host Genome dsDNA->Integration RT->dsDNA synthesizes NNRTI NNRTIs (e.g., Nevirapine Analogs) NNRTI->RT inhibits

Caption: Simplified workflow of HIV-1 Reverse Transcription and its inhibition by NNRTIs.

Experimental Workflow: Synthesis of a Nevirapine Analog

The synthesis of Nevirapine and its analogs from a 3-amino-2-chloropyridine derivative typically involves a multi-step process. The following workflow illustrates a general strategy.

Synthetic_Workflow_Nevirapine cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 3_amino_picoline 3-Amino-2-chloro-4-methylpyridine (CAPIC) amide_formation Amide Formation 3_amino_picoline->amide_formation acid_chloride 2-chloro-3-pyridine- carboxylic acid chloride acid_chloride->amide_formation amide_intermediate 2-chloro-N-(2-chloro-4-methyl -3-pyridinyl)-3-pyridine carboxamide amide_formation->amide_intermediate substitution Nucleophilic Substitution amide_intermediate->substitution + cyclopropylamine substituted_amide N-(2-chloro-4-methyl-3-pyridyl)- 2-(cyclopropylamino)-3-pyridine carboxamide substitution->substituted_amide cyclization Cyclization substituted_amide->cyclization nevirapine Nevirapine cyclization->nevirapine

Caption: General synthetic workflow for the preparation of Nevirapine from CAPIC.

Quantitative Data: Inhibitory Activity of Pyridinone Derivatives against HIV-1 RT

The following table summarizes the in vitro inhibitory activity of several pyridinone-based HIV-1 RT inhibitors. These compounds, while not directly synthesized from this compound, represent the class of potent inhibitors that can be accessed through synthetic routes employing aminopicoline building blocks.

Compound IDStructureIC50 (nM) vs. HIV-1 RTCell Culture 95% Inhibition (nM)Reference
L-697,639 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one1925-50[8]
L-697,661 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one20-80012-200[9]
L-696,229 3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one20-200N/A[10]
Compound 6 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-onePotentN/A[11]
Compound 9 Amine-type cyclopentanepyridinone derivative33,890540 (EC50)[12]
Experimental Protocol: Synthesis of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide

This protocol describes the synthesis of a key amide intermediate in the preparation of Nevirapine, adapted from patented procedures.[13]

Materials:

  • 3-Amino-2-chloro-4-methylpyridine (CAPIC)

  • 2-chloro-3-pyridine-carboxylic acid

  • Thionyl chloride

  • Anhydrous toluene

  • Triethylamine

Procedure:

  • Preparation of 2-chloro-3-pyridine-carboxylic acid chloride:

    • To a solution of 2-chloro-3-pyridine-carboxylic acid in anhydrous toluene, add thionyl chloride dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 2-3 hours.

    • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve 3-Amino-2-chloro-4-methylpyridine in anhydrous toluene.

    • Add triethylamine to the solution.

    • Add a solution of the crude 2-chloro-3-pyridine-carboxylic acid chloride in anhydrous toluene dropwise to the mixture at 0-5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide.

Application Note 2: Synthesis of Pyrido[3,2-e][14][15]diazepine Derivatives

Pyrido[14][15]diazepines are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of pyrido[3,2-e][14][15]diazepine-2,5-diones can be achieved from 3-aminopyridine-2-carboxylic acid, which can be derived from this compound.

Experimental Workflow: Synthesis of Pyrido[3,2-e][14][15]diazepine-2,5-diones

The following workflow outlines a general approach to the synthesis of this class of compounds.

Pyrido_Diazepine_Synthesis 3_amino_picoline This compound hydrolysis_oxidation Hydrolysis & Oxidation 3_amino_picoline->hydrolysis_oxidation amino_acid 3-Aminopyridine-2-carboxylic acid hydrolysis_oxidation->amino_acid peptide_coupling Peptide Coupling amino_acid->peptide_coupling dipeptide Dipeptide Intermediate peptide_coupling->dipeptide amino_acid_ester alpha-Amino acid methyl ester amino_acid_ester->peptide_coupling cyclization Cyclization dipeptide->cyclization diazepine Pyrido[3,2-e][1,4]diazepine-2,5-dione cyclization->diazepine

Caption: Synthetic workflow for Pyrido[3,2-e][14][15]diazepine-2,5-diones.

Experimental Protocol: General Procedure for Pyrido[3,2-e][14][15]diazepine-2,5-dione Synthesis

This protocol is a general representation based on similar syntheses.[16]

Materials:

  • 3-Aminopyridine-2-carboxylic acid

  • alpha-Amino acid methyl ester hydrochloride

  • Coupling agents (e.g., EDC, HOBt)

  • Base (e.g., N-methylmorpholine)

  • Sodium hydride

  • Anhydrous solvents (e.g., DMF, THF)

Procedure:

  • Peptide Coupling:

    • Dissolve 3-aminopyridine-2-carboxylic acid and the alpha-amino acid methyl ester hydrochloride in anhydrous DMF.

    • Add the coupling agents (EDC, HOBt) and the base (N-methylmorpholine) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Extract the product with an organic solvent, wash with aqueous solutions to remove impurities, and dry the organic layer.

    • Concentrate the solvent to obtain the crude dipeptide intermediate.

  • Cyclization:

    • Dissolve the dipeptide intermediate in anhydrous THF.

    • Add sodium hydride portion-wise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired Pyrido[3,2-e][14][15]diazepine-2,5-dione.

Application Note 3: Potential for Synthesis of p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, making them attractive targets for the development of anti-inflammatory drugs.[15][17] While direct synthesis of p38 MAPK inhibitors from this compound is not extensively documented in the initial literature search, its structural features make it a suitable starting material for the synthesis of pyridinyl-based inhibitors.

Signaling Pathway: p38 MAP Kinase Pathway

The p38 MAPK pathway is a signaling cascade that responds to stress stimuli and cytokines, leading to the activation of transcription factors that regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[18][19]

p38_MAPK_Pathway Stress_Cytokines Stress Stimuli (UV, Osmotic Shock) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates p38_inhibitor p38 Inhibitor p38_inhibitor->p38 inhibits Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling cascade and its inhibition.

Conclusion

This compound and its analogs are valuable and versatile starting materials in the synthesis of a range of enzyme inhibitors. The documented use of the closely related 3-Amino-2-chloro-4-methylpyridine in the production of the HIV-1 RT inhibitor Nevirapine highlights the potential of this class of compounds in developing potent antiviral agents. Furthermore, the adaptable chemical nature of the aminopicoline scaffold opens avenues for the exploration of inhibitors for other enzyme targets, such as p38 MAP kinase. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize these building blocks in the discovery of novel therapeutics.

References

Step-by-step guide to the synthesis of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-Amino-6-chloro-2-picoline

Introduction

This compound, also known as 6-chloro-2-methylpyridin-3-amine, is a pivotal intermediate in the fields of pharmaceutical and agrochemical development.[1] Its structural motif is a key building block for a range of biologically active molecules. In the pharmaceutical industry, it serves as a crucial precursor for the synthesis of drugs targeting neurological disorders.[1] Furthermore, its utility extends to the agricultural sector, where it is employed in the formulation of herbicides and fungicides, contributing to enhanced crop protection.[1] The compound is also utilized in material science for developing advanced polymers and coatings.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound.

Chemical Properties

PropertyValue
CAS Number 164666-68-6[2][3]
Molecular Formula C6H7ClN2[3][4]
Molecular Weight 142.58 g/mol [3]
Appearance Solid[4]
Purity Typically ≥98%[4]

Safety and Handling

This compound is classified as an irritant.[3] It is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[5]

Experimental Protocol: Synthesis of this compound from 2-Chloro-5-nitro-6-methylpyridine

This protocol details the reduction of 2-chloro-5-nitro-6-methylpyridine to synthesize this compound.[2]

Materials and Reagents

  • 2-Chloro-5-nitro-6-methylpyridine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Powdered Hydrochloric Acid

  • Water

  • Sodium Bicarbonate

Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Procedure

  • Dissolution: In a round-bottom flask, dissolve 2-chloro-5-nitro-6-methylpyridine (e.g., 5 g, 29 mmol) in ethanol (e.g., 20 mL).[2]

  • Acidification: While stirring, slowly add concentrated hydrochloric acid to the solution.[2]

  • Addition of Powdered HCl: Over a period of 30 minutes at room temperature, add powdered hydrochloric acid (e.g., 16.2 g, 289 mmol) and additional concentrated hydrochloric acid (e.g., 20 mL) in batches.[2]

  • Reaction: Continue stirring the mixture for an additional 30 minutes at room temperature after the addition is complete.[2]

  • Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[2]

  • Neutralization: Add water to the residue and neutralize the solution with sodium bicarbonate until a neutral pH is achieved.[2]

  • Isolation: The product, this compound, can then be isolated from the aqueous solution.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product start Dissolve 2-Chloro-5-nitro-6-methylpyridine in Ethanol add_hcl Add Concentrated and Powdered HCl start->add_hcl Slowly react Stir at Room Temperature add_hcl->react 30 min remove_solvent Remove Solvent (Rotary Evaporation) react->remove_solvent neutralize Neutralize with Sodium Bicarbonate remove_solvent->neutralize end_product This compound neutralize->end_product

Caption: Synthesis workflow for this compound.

References

Troubleshooting & Optimization

3-Amino-6-chloro-2-picoline synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-6-chloro-2-picoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method for synthesizing this compound is the reduction of the nitro group of the precursor, 6-chloro-2-methyl-3-nitropyridine. This transformation can be achieved using various reducing agents and conditions, which are detailed in the experimental protocols section.

Q2: What are the primary side reactions and byproducts I should be aware of during the synthesis of this compound?

The main side reactions include incomplete reduction of the nitro group and dehalogenation. These can lead to the formation of several byproducts:

  • Incomplete Reduction Intermediates: Nitroso (6-chloro-2-methyl-3-nitrosopyridine) and hydroxylamine (3-hydroxylamino-6-chloro-2-picoline) species can be present if the reduction is not driven to completion.

  • Condensation Products: The nitroso and hydroxylamine intermediates can condense to form azoxy byproducts (e.g., 2,2'-dichloro-6,6'-dimethyl-3,3'-azoxypyridine).

  • Dehalogenation Byproduct: Loss of the chlorine atom from the starting material or product can result in the formation of 3-amino-2-picoline.

Q3: How can I monitor the progress of the reaction and identify byproducts?

Thin Layer Chromatography (TLC) is a common method for monitoring the consumption of the starting material (6-chloro-2-methyl-3-nitropyridine) and the formation of the desired product. For detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the general safety precautions for this synthesis?

The synthesis involves hazardous materials. The starting material, 6-chloro-2-methyl-3-nitropyridine, is a toxic and irritating compound. Many of the reducing agents and solvents are flammable and/or corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature. 4. Catalyst poisoning (for catalytic hydrogenation).1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Increase the reaction temperature as per the protocol, but monitor for byproduct formation. 4. Ensure the starting material and solvent are pure. Consider filtering the reaction mixture and adding fresh catalyst.
Formation of a Significant Amount of Azoxy Byproduct 1. Reaction conditions favoring the condensation of nitroso and hydroxylamine intermediates (e.g., neutral or slightly basic pH). 2. Insufficient reducing agent to fully reduce the intermediates.1. For metal/acid reductions, ensure sufficient acidity is maintained throughout the reaction. 2. Increase the equivalents of the reducing agent. 3. Consider changing the reducing agent or solvent system.
Presence of Dehalogenated Byproduct (3-Amino-2-picoline) 1. Use of a highly active hydrogenation catalyst (e.g., Palladium on carbon). 2. Prolonged reaction time or high temperature during catalytic hydrogenation. 3. Certain metal/acid conditions.1. For catalytic hydrogenation, consider using a less active catalyst such as Raney Nickel, or add a catalyst moderator. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use milder reducing agents like stannous chloride (SnCl₂) which are less prone to cause dehalogenation.[1]
Difficult Purification of the Final Product 1. Presence of multiple byproducts with similar polarities to the desired product. 2. Incomplete removal of the reducing agent or its salts.1. Optimize the reaction conditions to minimize byproduct formation. 2. Employ column chromatography with a carefully selected solvent system for purification. 3. Ensure proper work-up to remove all inorganic salts. For example, when using SnCl₂, a basic work-up is necessary to precipitate and remove tin salts.[1]

Experimental Protocols

Protocol 1: Reduction of 6-chloro-2-methyl-3-nitropyridine using Stannous Chloride (SnCl₂)

This method is often preferred to minimize dehalogenation.

Materials:

  • 6-chloro-2-methyl-3-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve 6-chloro-2-methyl-3-nitropyridine in ethanol in a round-bottom flask.

  • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of NaOH or NaHCO₃ until the pH is basic. This will precipitate tin salts.

  • Filter the mixture through a pad of diatomaceous earth to remove the tin salts.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation

Materials:

  • 6-chloro-2-methyl-3-nitropyridine

  • Catalyst (e.g., 5% Pt/C or Raney Nickel)

  • Solvent (e.g., Ethanol, Ethyl acetate, or a mixture)

  • Hydrogen gas source

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve 6-chloro-2-methyl-3-nitropyridine in the chosen solvent in a hydrogenation vessel.

  • Carefully add the catalyst to the solution.

  • Seal the vessel and purge it with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure.

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Reduction Method Typical Reducing Agent Potential Major Byproducts Key Considerations
Catalytic Hydrogenation H₂ with Pd/C, Pt/C, or Raney Ni3-Amino-2-picoline (dehalogenated)Pd/C is highly active and may lead to significant dehalogenation. Raney Nickel is a milder alternative.[2]
Metal/Acid Reduction SnCl₂/HCl, Fe/HCl, Zn/CH₃COOHAzoxy compounds, residual starting materialSnCl₂ is generally chemoselective for the nitro group and minimizes dehalogenation.[1] Reaction work-up is crucial to remove metal salts.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_sm Check for Residual Starting Material (TLC/HPLC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present  Yes   no_sm Product Loss or Degradation check_sm->no_sm  No   increase_reagent Increase Reducing Agent Equivalents or Reaction Time/Temp sm_present->increase_reagent check_reagent Verify Reducing Agent Activity sm_present->check_reagent check_workup Review Work-up Procedure (e.g., pH adjustment, extraction) no_sm->check_workup check_purification Optimize Purification (e.g., column chromatography conditions) no_sm->check_purification

Caption: A flowchart for troubleshooting low product yield.

Potential Side Reaction Pathways

Side_Reactions start 6-chloro-2-methyl-3-nitropyridine nitroso Nitroso Intermediate start->nitroso Reduction dehalogenated 3-Amino-2-picoline (Dehalogenated) start->dehalogenated Dehalogenation hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine Reduction azoxy Azoxy Byproduct nitroso->azoxy product This compound hydroxylamine->product Reduction hydroxylamine->azoxy Condensation product->dehalogenated Dehalogenation

Caption: Key side reaction pathways in the synthesis.

References

Technical Support Center: Synthesis of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-6-chloro-2-picoline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reduction of 2-Chloro-5-nitro-6-methylpyridine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors throughout the experimental process.[1] Here are some common causes and solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent (e.g., stannous chloride, iron powder) to the starting material is adequate. An excess of the reducing agent is often required.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

    • Temperature: The reaction temperature might be too low. While some reductions proceed at room temperature, gentle heating may be necessary to drive the reaction to completion.

  • Product Decomposition:

    • Overheating: Excessive heat can lead to the decomposition of the starting material or the product. If heating is required, maintain a stable and controlled temperature.

    • Prolonged Reaction Time: Leaving the reaction to stir for an extended period after completion can sometimes lead to the formation of byproducts or degradation of the desired amine.

  • Losses During Workup and Purification:

    • Extraction: The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.

    • Purification: Product can be lost during purification steps like column chromatography.[1] Ensure proper packing of the column and use an appropriate solvent system to achieve good separation without excessive band broadening.

Q2: The reaction appears to be stalled and is not proceeding to completion. What should I do?

A2: A stalled reaction can be frustrating. Here's a systematic approach to troubleshoot this issue:

  • Verify Reagent Quality: Ensure that the starting materials and reagents are pure and not degraded. The reducing agent, in particular, can lose its activity over time.

  • Activate the Reducing Agent: If using a metal powder like iron, it may be necessary to activate it with a dilute acid wash to remove any passivating oxide layer.

  • Check Solvent Purity: The presence of water or other impurities in the solvent can interfere with the reaction. Use dry solvents if the reaction is sensitive to moisture.

  • Increase Temperature: If the reaction is being run at room temperature, a modest increase in temperature (e.g., to 40-50 °C) can often increase the reaction rate.

  • Add More Reducing Agent: If you suspect the reducing agent has been consumed, you can try adding another portion. However, do this cautiously to avoid an overly exothermic reaction.

Q3: I am observing the formation of multiple side products. How can I minimize them?

A3: The formation of side products is a common challenge in the reduction of substituted nitroaromatics.

  • Over-reduction: In some cases, the chloro group can be susceptible to reduction, leading to the formation of 3-amino-2-picoline. To avoid this, choose a milder reducing agent or carefully control the reaction conditions (temperature, reaction time).

  • Incomplete Reduction: The formation of intermediate nitroso or hydroxylamine species can occur if the reduction is not complete. These can then participate in side reactions. Ensure the reaction goes to completion.

  • Reaction with Solvent: Depending on the reducing agent and conditions, the solvent could potentially participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A frequently employed method is the reduction of the corresponding nitro compound, 2-Chloro-5-nitro-6-methylpyridine. This is often achieved using reducing agents such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron powder in an acidic medium.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (2-Chloro-5-nitro-6-methylpyridine) and the product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions I should take during this synthesis?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with care.

  • Some of the reagents and the product may be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Be cautious when working with flammable organic solvents.

Q4: What is the best way to purify the final product?

A4: The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system can also be employed for further purification.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound via the reduction of 2-Chloro-5-nitro-6-methylpyridine using stannous chloride.

Materials:

  • 2-Chloro-5-nitro-6-methylpyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-nitro-6-methylpyridine (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add stannous chloride dihydrate (approx. 4-5 eq) followed by the slow, dropwise addition of concentrated hydrochloric acid. The addition of HCl may be exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH ~8-9). Be cautious as this will generate gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation

The yield of the reaction can be influenced by several parameters. The following table provides a hypothetical summary of how varying reaction conditions could impact the yield of this compound. This table is intended as a guide for optimization studies.

ParameterCondition ACondition BCondition CExpected Outcome
Reducing Agent SnCl₂·2H₂O (4 eq)Fe powder (5 eq) / NH₄ClH₂ / Pd-CSnCl₂ and Fe are common and effective. Catalytic hydrogenation is cleaner but may require specialized equipment.
Temperature Room Temperature50 °C80 °CIncreasing temperature can increase reaction rate but may also lead to side products or decomposition.
Reaction Time 2 hours6 hours12 hoursShould be optimized by monitoring with TLC to avoid incomplete reaction or product degradation.
Solvent EthanolAcetic AcidEthyl AcetateThe choice of solvent can affect the solubility of reagents and the reaction rate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow start Start dissolve Dissolve 2-Chloro-5-nitro- 6-methylpyridine in Ethanol start->dissolve add_reagents Add SnCl2·2H2O and concentrated HCl dissolve->add_reagents reaction Stir at RT or heat (Monitor by TLC) add_reagents->reaction neutralize Neutralize with NaHCO3 solution reaction->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry purify Purify by Column Chromatography dry->purify product 3-Amino-6-chloro- 2-picoline purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting low yield issues.

troubleshooting_yield low_yield Low Yield check_tlc Check TLC of crude product low_yield->check_tlc start_material Significant starting material remaining? check_tlc->start_material multiple_spots Multiple side product spots? check_tlc->multiple_spots clean_product Mainly clean product spot observed? check_tlc->clean_product incomplete_reaction Incomplete Reaction start_material->incomplete_reaction Yes start_material->multiple_spots No solution_incomplete Increase reaction time/ temperature or add more reducing agent incomplete_reaction->solution_incomplete side_reactions Side Reactions Occurred multiple_spots->side_reactions Yes multiple_spots->clean_product No solution_side_reactions Optimize temperature/ use milder reducing agent side_reactions->solution_side_reactions workup_loss Loss during Workup/ Purification clean_product->workup_loss Yes solution_workup_loss Optimize extraction and purification steps workup_loss->solution_workup_loss

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Industrial Scale-Up of 3-Amino-6-chloro-2-picoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 3-Amino-6-chloro-2-picoline production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound on an industrial scale.

Problem/Observation Potential Cause(s) Recommended Action(s)
Low Yield of Nitrated Intermediate (6-chloro-2-methyl-5-nitropyridine) 1. Incomplete nitration. 2. Formation of undesired isomers (e.g., 3-nitro isomer). 3. "Runaway" reaction leading to decomposition.1. Optimize reaction time and temperature. Ensure adequate mixing. 2. Carefully control the addition rate of the nitrating agent. Maintain a low reaction temperature to improve regioselectivity. 3. Implement robust temperature monitoring and control systems. Ensure an adequate cooling capacity for the reactor.[1][2][3]
Poor Yield in the Reduction of the Nitro Group 1. Incomplete reduction. 2. Catalyst poisoning or deactivation. 3. Unoptimized pH or temperature.1. Monitor reaction progress using techniques like TLC or HPLC. Increase reaction time or catalyst loading if necessary. 2. Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds). Consider using a more robust catalyst. 3. Optimize the pH of the reaction mixture and control the temperature as per the established protocol.
Formation of Impurities During Synthesis 1. Over-nitration leading to dinitro species. 2. Incomplete chlorination or side reactions during chlorination. 3. By-products from the reduction step (e.g., hydroxylamines, azoxy compounds).1. Use stoichiometric amounts of nitrating agents and maintain strict temperature control. 2. Optimize chlorinating agent, solvent, and temperature. Analyze for and remove residual chlorinating agents before proceeding. 3. Ensure complete reduction by monitoring the reaction. Optimize the choice of reducing agent and reaction conditions.
Difficulties in Product Isolation and Purification 1. Product oiling out instead of crystallizing. 2. Co-crystallization with impurities. 3. Product instability or degradation during purification.1. Optimize the crystallization solvent system and cooling profile. Seeding may be beneficial. 2. Perform a reslurry or recrystallization with a different solvent system. Consider chromatographic purification for high-purity requirements. 3. Avoid high temperatures during drying and distillation. Store the purified product under inert atmosphere and protected from light.[4]
Color Issues with the Final Product 1. Presence of residual nitro-aromatic impurities. 2. Oxidation of the amino group.1. Improve the efficiency of the reduction step and the final product purification. 2. Handle and store the final product under an inert atmosphere (e.g., nitrogen or argon). Consider the use of antioxidants if compatible with the final application.
Safety Concerns (e.g., Exothermic Events) 1. Poor temperature control during nitration. 2. Unstable intermediates. 3. Improper handling of reagents or waste streams.1. Ensure the reactor has adequate cooling capacity and a reliable temperature control system.[1][2][3] 2. Understand the thermal stability of all intermediates. Avoid isolation of potentially unstable compounds where possible. 3. Follow all safety data sheet (SDS) recommendations for handling chemicals.[5][6] Implement proper procedures for quenching reactions and treating waste streams.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the industrial scale-up of this compound synthesis?

A1: The nitration step is the most hazardous and requires strict control. Key safety precautions include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the potential for runaway reactions.[1][2][3]

  • Robust Temperature Control: Ensure the reactor is equipped with a reliable cooling system and temperature monitoring to prevent exothermic runaway reactions.

  • Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to manage the reaction exotherm.

  • Emergency Preparedness: Have a clear emergency plan in place, including quenching procedures in case of a thermal runaway.

  • Proper Handling of Spent Acids: Spent nitrating acids can contain unstable nitric esters and require careful handling and disposal procedures.[7][8]

Q2: How can the formation of isomeric impurities during the nitration of 6-chloro-2-picoline be minimized?

A2: The formation of undesired nitro-isomers is a common challenge. To minimize these impurities:

  • Optimize Reaction Temperature: Lower reaction temperatures generally favor the desired regioselectivity.

  • Choice of Nitrating Agent: The choice of nitrating agent (e.g., nitric acid, a mixture of nitric and sulfuric acid) can influence the isomer distribution.

  • Controlled Addition: A slow, controlled addition of the nitrating agent to the substrate can help to minimize localized high concentrations that may lead to side reactions.

Q3: What are the recommended analytical methods for monitoring the reaction progress and product purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials, the formation of intermediates and the final product, and for quantifying impurities.

  • Gas Chromatography (GC): Can be used for analyzing volatile components and for purity assessment of the final product.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

Q4: What are the common challenges in the purification of this compound at an industrial scale?

A4: Industrial-scale purification can present several challenges:

  • Crystallization: Achieving a consistent and pure crystalline product can be difficult. Issues like oiling out or the formation of fines can occur.

  • Impurity Removal: Removing closely related impurities, such as isomers or by-products from the reduction step, can be challenging and may require multiple recrystallizations or chromatographic separation.

  • Drying: The product may be sensitive to heat, requiring careful control of drying conditions to prevent degradation.

  • Handling: As a solid powder, there can be challenges related to dust handling and worker exposure.

Experimental Protocols

Key Experiment: Synthesis of 6-chloro-2-methylpyridin-3-amine

This protocol is a general guideline and should be optimized for specific industrial-scale equipment and safety procedures.

Step 1: Nitration of 6-chloro-2-picoline

  • Charge the reactor with 6-chloro-2-picoline and a suitable solvent (e.g., concentrated sulfuric acid).

  • Cool the mixture to the desired temperature (e.g., 0-5 °C) with constant agitation.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid, maintaining the temperature within the specified range.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a specified period, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, carefully quench the reaction by adding it to a mixture of ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) while maintaining a low temperature.

  • Extract the product (6-chloro-2-methyl-5-nitropyridine) with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude nitrated intermediate.

Step 2: Reduction of 6-chloro-2-methyl-5-nitropyridine

  • Dissolve the crude 6-chloro-2-methyl-5-nitropyridine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).[9]

  • Add a suitable reducing agent. Common choices for industrial scale include:

    • Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The pressure and temperature will need to be optimized.

    • Metal/Acid Reduction: Use a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.[9]

  • Control the reaction temperature, as the reduction is often exothermic.

  • Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Upon completion, filter off the catalyst (if used).

  • If an acid was used, neutralize the reaction mixture.

  • Extract the product (this compound) with an organic solvent.

  • Wash and dry the organic layer.

  • Concentrate the solvent to obtain the crude product.

Step 3: Purification of this compound

  • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).

  • Filter the purified crystals and wash with a small amount of cold solvent.

  • Dry the final product under vacuum at a controlled temperature.

Visualizations

Synthesis_Pathway 6-chloro-2-picoline 6-chloro-2-picoline Nitration Nitration 6-chloro-2-picoline->Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Nitration 6-chloro-2-methyl-5-nitropyridine 6-chloro-2-methyl-5-nitropyridine Nitration->6-chloro-2-methyl-5-nitropyridine Reduction Reduction 6-chloro-2-methyl-5-nitropyridine->Reduction Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Reducing Agent (e.g., Fe/HCl or H2/Pd-C) Reducing Agent (e.g., Fe/HCl or H2/Pd-C)->Reduction This compound This compound Reduction->this compound Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Low_Yield Low Yield? Check_Nitration Check Nitration Conditions (Temp, Time, Reagents) Low_Yield->Check_Nitration Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Reduction Check Reduction Conditions (Catalyst, Temp, pH) Check_Nitration->Check_Reduction Check_Reduction->Impurity_Detected Analyze_Impurities Identify Impurities (HPLC, GC-MS) Impurity_Detected->Analyze_Impurities Yes Purification_Issue Purification Issue? Impurity_Detected->Purification_Issue No Optimize_Reaction Optimize Reaction to Minimize By-products Analyze_Impurities->Optimize_Reaction Optimize_Reaction->Purification_Issue Optimize_Crystallization Optimize Crystallization (Solvent, Temp, Seeding) Purification_Issue->Optimize_Crystallization Yes End End Purification_Issue->End No Consider_Chromatography Consider Alternative Purification (e.g., Chromatography) Optimize_Crystallization->Consider_Chromatography Consider_Chromatography->End Start Start Start->Low_Yield

References

Technical Support Center: The Michael Addition of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Michael addition of 3-Amino-6-chloro-2-picoline, particularly focusing on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no yield in the Michael addition reaction with this compound. What are the primary factors to investigate?

Low yield in an aza-Michael addition is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. The key areas to investigate are:

  • Nucleophilicity of the Amine: The amino group on the picoline ring is the Michael donor. Its nucleophilic character can be influenced by electronic effects of the ring substituents and the reaction medium.

  • Reaction Conditions: The choice of base, solvent, and temperature are critical and highly interdependent. Conditions must be optimized to facilitate the reaction while minimizing side products or degradation.[1]

  • Steric Hindrance: Bulky groups on either the this compound or the Michael acceptor can impede the reaction.[2][3]

  • Reversibility of the Reaction: Michael additions can be reversible. The equilibrium may not favor the product under your current conditions.[4]

  • Stability of Reactants and Products: The starting materials or the desired adduct may be unstable under the chosen reaction conditions, especially at high temperatures or in the presence of a strong base.[1]

Q2: How does the structure of this compound influence its reactivity as a Michael donor?

The reactivity is primarily governed by the nucleophilicity of the 3-amino group, which is influenced by the electronic properties of the substituted pyridine ring.

  • Amino Group Position: The amino group is at the 3-position.

  • Methyl Group (Picoline): The methyl group at the 2-position is weakly electron-donating, which can slightly increase the electron density on the ring and the nucleophilicity of the amino group.

  • Chloro Group: The chlorine atom at the 6-position is an electron-withdrawing group, which reduces the electron density of the pyridine ring and decreases the basicity and nucleophilicity of the amino group. This is often a primary contributor to lower reactivity compared to simpler amines.

Q3: What type of base is most effective for this reaction, and why is its selection critical?

The base plays a crucial role in the aza-Michael addition. It can function by deprotonating the amine (less common for amines) or, more typically, by activating the Michael acceptor.[5]

  • Weak vs. Strong Bases: The choice of base is critical. A base that is too weak may not sufficiently catalyze the reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as polymerization of the Michael acceptor or deprotonation at unintended sites.[1]

  • Commonly Used Bases: For aza-Michael additions, both organic and inorganic bases are used. Organic bases like triethylamine (Et3N), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and DABCO (1,4-Diazabicyclo[2.2.2]octane) are common choices.[6] Inorganic bases such as K2CO3 or KF-Al2O3 can also be effective, sometimes in solvent-free conditions.[4][6]

  • Recommendation: Start with a moderately strong, non-nucleophilic organic base like DBU or a weaker base like triethylamine and optimize the concentration.

Q4: Can the choice of solvent significantly impact the reaction yield?

Yes, the solvent is a critical parameter. It should be selected to ensure all reactants are soluble.[1] The polarity of the solvent can influence the reaction rate and mechanism.

  • Polar Aprotic Solvents: Solvents like THF, DMF, or acetonitrile are often effective for Michael additions as they can help to stabilize charged intermediates without interfering with the nucleophile.[1]

  • Protic Solvents: Protic solvents (e.g., ethanol, water) can sometimes inhibit the reaction by solvating the nucleophile, but in some cases, they can facilitate the protonation step and improve yields.[1]

  • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can be highly effective and is considered a green chemistry approach.[4]

Q5: Are there alternative catalytic systems to improve the yield and selectivity of the aza-Michael addition?

If standard base catalysis is ineffective, several other catalytic systems can be explored:

  • Lewis Acids: Lewis acids like Ytterbium triflate (Yb(OTf)3) can activate the Michael acceptor by coordinating to the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[7]

  • Ionic Liquids: Task-specific ionic liquids, such as those containing imidazolium cations, can act as both the catalyst and the reaction medium, sometimes leading to dramatic improvements in yield.[8][9]

  • Organocatalysts: Chiral organocatalysts, such as those derived from proline or cinchona alkaloids, are widely used for asymmetric Michael additions but can also be effective for improving yields in standard reactions.[10][11]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving low-yield issues.

Optimization of Reaction Conditions

The following table presents a set of generalized experimental conditions that can be systematically varied to optimize the reaction yield. The baseline assumes a reaction between this compound and a generic α,β-unsaturated ketone.

Parameter Condition A (Baseline) Condition B Condition C Condition D Rationale for Variation
Base (equiv.) Et3N (1.1)DBU (0.2)K2CO3 (1.5)None (Lewis Acid)To test the effect of base strength and type on the reaction rate and side products.[6]
Catalyst NoneNoneNoneYb(OTf)3 (0.1)Lewis acids can activate the Michael acceptor, which is useful for less reactive nucleophiles.[7]
Solvent THFAcetonitrileDMFTolueneVarying solvent polarity can affect reactant solubility and the stability of intermediates.[1]
Temperature Room Temp (25°C)50°C80°C0°C to RTIncreasing temperature can overcome activation energy barriers, but may also increase side reactions. Cooling may improve selectivity.[1]
Concentration 0.1 M0.5 M1.0 M0.1 MHigher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

Experimental Protocols

General Protocol for a Base-Catalyzed Michael Addition

This protocol is a starting point and should be optimized based on the specific Michael acceptor used.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the desired α,β-unsaturated Michael acceptor (1.1 equivalents) to a round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of the limiting reagent). Stir the mixture until all solids are dissolved.

  • Base/Catalyst Addition: Add the selected base (e.g., DBU, 0.2 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 50°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for troubleshooting low-yield issues in the Michael addition.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Verify Purity and Stability of Starting Materials Start->Check_Purity Problem_Nucleophile Issue with Nucleophile? Check_Purity->Problem_Nucleophile Reactants OK Problem_Conditions Suboptimal Conditions? Check_Purity->Problem_Conditions Problem_Acceptor Issue with Acceptor? Check_Purity->Problem_Acceptor Sol_Nucleophilicity Increase Nucleophilicity: - Stronger, non-nucleophilic base (DBU) - Change solvent to polar aprotic (DMF) Problem_Nucleophile->Sol_Nucleophilicity Poor Reactivity Sol_Steric Address Steric Hindrance: - Increase temperature - Use less hindered acceptor if possible Problem_Nucleophile->Sol_Steric Steric Hindrance Sol_Base Optimize Base: - Screen different bases (e.g., Et3N, DBU, K2CO3) - Vary stoichiometry Problem_Conditions->Sol_Base Sol_Solvent_Temp Optimize Solvent & Temp: - Screen solvents (THF, ACN, DMF) - Vary temperature (0°C to 80°C) Problem_Conditions->Sol_Solvent_Temp Sol_Acceptor Activate Acceptor: - Use Lewis acid catalyst (e.g., Yb(OTf)3) - Check for polymerization Problem_Acceptor->Sol_Acceptor End Yield Improved Sol_Nucleophilicity->End Sol_Steric->End Sol_Base->End Sol_Solvent_Temp->End Sol_Acceptor->End AzaMichaelMechanism Reactants Amine (Donor) + Acceptor + Base Activation Step 1: Activation (Base activates acceptor or amine) Reactants->Activation Attack Step 2: Nucleophilic Attack (C-N bond formation) Activation->Attack Protonation Step 3: Protonation (Intermediate is protonated) Attack->Protonation Product Final Adduct Protonation->Product

References

Purification challenges of 3-Amino-6-chloro-2-picoline from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Amino-6-chloro-2-picoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound from reaction mixtures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what does the typical crude reaction mixture contain?

The most prevalent laboratory and industrial synthesis involves the reduction of 2-Chloro-5-nitro-6-methylpyridine. The crude reaction mixture, therefore, typically contains the desired product, this compound, unreacted starting material (2-Chloro-5-nitro-6-methylpyridine), and potentially various byproducts. The nature and quantity of these impurities depend on the reducing agent used (e.g., iron in acidic medium, stannous chloride, or catalytic hydrogenation) and the reaction conditions.

Q2: What are the common impurities I should be aware of when purifying this compound?

Key impurities to consider during purification include:

  • Unreacted Starting Material: Residual 2-Chloro-5-nitro-6-methylpyridine is a common impurity if the reduction reaction does not go to completion.

  • Isomeric Aminopicolines: Depending on the purity of the starting materials for the synthesis of 2-Chloro-5-nitro-6-methylpyridine, isomeric aminopicolines could be present. The separation of these isomers can be challenging due to their similar physical properties.

  • Byproducts of Side Reactions: Over-reduction or other side reactions can lead to the formation of various byproducts. While specific byproducts for this reaction are not extensively documented in publicly available literature, general side products from nitro group reductions can include hydroxylamines and azo compounds, though these are typically minor.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethanol, ethyl acetate) and residual reagents or their salts will also be present in the crude product.

Q3: What are the recommended initial purification steps for a crude reaction mixture of this compound?

A common and effective initial purification is a liquid-liquid extraction. A typical procedure involves neutralizing the acidic reaction mixture and then extracting the product into an organic solvent like ethyl acetate. This is followed by washing the organic layer with water and then brine to remove inorganic salts and water-soluble impurities. One documented procedure reports a yield of 99% after extraction with ethyl acetate, washing, and concentration.[1]

Q4: My extracted this compound is still not pure enough. What further purification methods can I use?

For higher purity, the following methods are recommended:

  • Crystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.

  • Column Chromatography: For small-scale purifications or when dealing with difficult-to-separate impurities, silica gel column chromatography can be effective. A gradient of ethyl acetate in hexanes is a common solvent system for separating aminopyridine derivatives.[2]

Troubleshooting Guides

Crystallization Troubleshooting

Crystallization is a common and effective method for purifying this compound. However, several issues can arise. This guide provides solutions to common problems.

Problem Possible Cause Troubleshooting Steps
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Use a lower boiling point solvent or a solvent mixture. - Reduce the initial concentration of the compound in the solvent. - Try to induce crystallization at a lower temperature.
No Crystals Form The solution is not saturated, or nucleation is slow.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod at the meniscus to provide a surface for nucleation. - Add a seed crystal of pure this compound. - Cool the solution slowly to a lower temperature.
Crystals Form Too Quickly The solution is too concentrated, or the cooling is too rapid.- Add a small amount of additional hot solvent to redissolve some of the precipitate and allow for slower cooling. - Insulate the flask to slow down the cooling rate.
Low Recovery/Yield The compound is too soluble in the chosen solvent, or too much solvent was used.- Choose a solvent in which the compound has lower solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath to maximize precipitation before filtration.
Poor Purity After Crystallization Impurities are co-crystallizing with the product, or the crystals are not washed properly.- Try a different crystallization solvent or a solvent pair. - Ensure slow crystal growth to allow for the exclusion of impurities from the crystal lattice. - Wash the filtered crystals with a small amount of cold, fresh solvent.

Logical Flow for Crystallization Troubleshooting

G start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal - Cool Further crystals_form->troubleshoot_no_crystals No good_crystals Good Quality Crystals? oiling_out->good_crystals No troubleshoot_oiling Troubleshoot: - Use Lower Boiling Solvent - Reduce Concentration - Lower Crystallization Temp. oiling_out->troubleshoot_oiling Yes filter_wash Filter and Wash good_crystals->filter_wash Yes troubleshoot_bad_crystals Troubleshoot: - Recrystallize from  Different Solvent - Slower Cooling - Proper Washing good_crystals->troubleshoot_bad_crystals No end Pure Product filter_wash->end troubleshoot_no_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_bad_crystals->dissolve

Caption: Troubleshooting workflow for the crystallization of this compound.

Experimental Protocols

Protocol 1: Purification by Extraction

This protocol describes a general procedure for the initial purification of this compound from a reaction mixture where the starting material was 2-Chloro-5-nitro-6-methylpyridine reduced in an acidic medium.

Materials:

  • Crude reaction mixture

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Carefully neutralize the acidic crude reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Monitor for any gas evolution.

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers.

  • Wash the combined organic layers sequentially with deionized water (1 x volume of the organic layer) and then with a saturated brine solution (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

Expected Outcome: This procedure should yield a yellow to brown solid. A reported yield for a similar process is as high as 99%.[1] The purity at this stage is typically in the range of 95-98%, depending on the completeness of the initial reaction.

Protocol 2: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system may need to be determined experimentally.

Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aminopyridines, common solvents to screen include:

  • Alcohols (e.g., ethanol, isopropanol)

  • Esters (e.g., ethyl acetate)

  • Hydrocarbons (e.g., hexanes, heptane, toluene)

  • Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring.

  • Continue adding the solvent in small portions until the solid just dissolves.

  • If the solution is colored, you may consider adding a small amount of activated carbon and hot filtering the solution.

  • Allow the solution to cool slowly to room temperature.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Experimental Workflow for Purification

G start Crude Reaction Mixture neutralization Neutralization (e.g., with NaHCO3) start->neutralization extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) neutralization->extraction washing Washing (Water, Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_product Crude Product (95-98% Purity) concentration->crude_product purity_check Purity Check? (HPLC/GC) crude_product->purity_check recrystallization Recrystallization final_product High Purity Product (>99%) recrystallization->final_product purity_check->recrystallization Purity < Target purity_check->final_product Purity >= Target

References

Technical Support Center: Optimizing Coupling Reactions with 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Amino-6-chloro-2-picoline in cross-coupling reactions. The content is designed to help identify and resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: this compound presents several challenges due to its structural and electronic properties:

  • Catalyst Inhibition: The nitrogen atoms on the pyridine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst, inhibiting its activity.[1] This is often referred to as the "'2-Pyridyl Problem'".[2]

  • Low Reactivity of the C-Cl Bond: The carbon-chlorine bond is strong and less reactive compared to C-Br or C-I bonds. This makes the initial oxidative addition step, which is often rate-limiting, more difficult and typically requires more active catalyst systems and higher temperatures.[1][2][3][4]

  • Potential for Side Reactions: The amino group can influence the reaction pathway, and the substrate's nature makes it susceptible to side reactions such as protodeboronation (in Suzuki reactions) and homocoupling.[1][2]

  • Steric Hindrance: The methyl group at the 2-position, adjacent to the amino group, can introduce steric hindrance that may affect the approach of coupling partners and the catalyst complex.

Troubleshooting Guides

This section provides specific troubleshooting advice for common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

Q2: I am observing low to no yield in my Suzuki coupling with this compound. What should I investigate first?

A2: Low or no yield is a frequent issue when coupling chloropyridines.[3] A systematic approach to troubleshooting is essential. The primary factors to re-evaluate are your catalyst system, reaction conditions, and reagents.

Troubleshooting_Low_Yield Start Low or No Yield Observed Cat_Check Is the catalyst system active enough for a chloropyridine? Start->Cat_Check Temp_Check Is the reaction temperature sufficient? Cat_Check->Temp_Check Yes Cat_Sol Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) or use an NHC-ligated precatalyst. Increase catalyst loading. Cat_Check->Cat_Sol No Base_Check Is the base effective and soluble? Temp_Check->Base_Check Yes Temp_Sol Increase temperature to 80-120 °C. Consider microwave irradiation. Temp_Check->Temp_Sol No Gas_Check Is the system properly degassed? Base_Check->Gas_Check Yes Base_Sol Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). Ensure base is finely ground. Base_Check->Base_Sol No Gas_Sol Degas solvents thoroughly. Ensure a robust inert atmosphere (Ar/N₂). Gas_Check->Gas_Sol No Success Improved Yield Gas_Check->Success Yes Cat_Sol->Temp_Check Temp_Sol->Base_Check Base_Sol->Gas_Check Gas_Sol->Success

Caption: A decision tree for systematically troubleshooting low-yield Suzuki reactions.

Q3: I am seeing significant byproduct formation, such as protodeboronation or homocoupling. How can I minimize this?

A3: Byproduct formation often points to issues with moisture, oxygen, or suboptimal reaction conditions.

  • Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced by a proton, is often caused by excess water.[1][2]

    • Solution: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[2]

  • Homocoupling: The self-coupling of the boronic acid can be promoted by the presence of oxygen, which can damage the Pd(0) catalyst.[1]

    • Solution: Ensure all solvents and the reaction vessel are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1][4]

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is sluggish or fails. What are the likely causes?

A4: The challenges are similar to Suzuki coupling but are compounded by the nucleophile also being an amine.

  • Catalyst and Ligand Choice: Standard phosphine ligands may not be effective. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding precatalysts are often necessary to facilitate the reaction with challenging substrates.[5]

  • Base Selection: This is a critical parameter. Strong, non-nucleophilic bases are required. LiHMDS has been shown to be effective in the coupling of unprotected 3-halo-2-aminopyridines.[5] Other common strong bases include NaOtBu and K₃PO₄.[5][6]

  • Substrate-Catalyst Chelation: The 2-amino-pyridine moiety can form a stable chelate with the palladium center, which can hinder the catalytic cycle.[5] Using specialized ligands and precatalysts helps to mitigate this effect.

Substrate_Challenges Substrate This compound Challenge1 Strong C-Cl Bond Substrate->Challenge1 Challenge2 Catalyst Inhibition (Lewis Basic N atoms) Substrate->Challenge2 Challenge3 Steric Hindrance (ortho-methyl group) Substrate->Challenge3 Effect1 Slow Oxidative Addition Challenge1->Effect1 Effect2 Catalyst Deactivation/ Chelation Challenge2->Effect2 Effect3 Reduced Reaction Rate Challenge3->Effect3

Caption: Key structural challenges of this compound in coupling reactions.

Sonogashira Coupling

Q5: My Sonogashira coupling is failing, and I observe a black precipitate (palladium black). What is going wrong?

A5: Formation of palladium black indicates catalyst decomposition. This is often accompanied by the homocoupling of the alkyne (Glaser coupling).

  • Oxygen Sensitivity: The Pd(0) catalyst is highly sensitive to oxygen, which promotes both catalyst decomposition and alkyne homocoupling.[7] Rigorous degassing is crucial.

  • Copper Co-catalyst: While classic Sonogashira conditions use a copper(I) co-catalyst (e.g., CuI), this can also accelerate Glaser coupling. If homocoupling is a major issue, consider "copper-free" Sonogashira conditions.[8][9]

  • Base and Solvent: The amine base (e.g., triethylamine, diisopropylamine) often serves as the solvent as well.[7] Ensure it is dry and freshly distilled, as impurities can inhibit the reaction.[10]

Data Presentation: Recommended Starting Conditions

The following tables provide generalized starting points for reaction optimization. The optimal conditions are highly substrate-dependent and require screening.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale / Comments
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Common Pd(0) or Pd(II) sources. (1-5 mol%)[4]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands are essential for activating the C-Cl bond.[2][3] (2-10 mol%)
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are required to facilitate transmetalation.[2][4] (2-3 equivalents)
Solvent Toluene, Dioxane, THF/H₂OSolvent choice depends on substrate solubility and base.[11][12]
Temperature 80 - 120 °CHigher temperatures are needed to overcome the activation barrier of the C-Cl bond.[2][3]

Table 2: Buchwald-Hartwig Amination Conditions

ParameterRecommendationRationale / Comments
Pd Precursor BrettPhos-precatalyst, RuPhos-precatalystPrecatalysts are often more efficient and air-stable.[5] (2-4 mol%)
Ligand BrettPhos, RuPhosSpecifically designed for challenging C-N couplings.[5]
Base LiHMDS, NaOtBuVery strong, non-nucleophilic bases are typically required.[5][6] (2-3 equivalents)
Solvent THF, Toluene, DioxaneAnhydrous polar aprotic solvents are preferred.
Temperature 65 - 110 °CDependent on the specific catalyst system and coupling partners.[5][6]

Table 3: Sonogashira Coupling Conditions

ParameterRecommendationRationale / Comments
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard catalysts for Sonogashira reactions. (1-5 mol%)[7]
Cu Co-catalyst CuIUsed to activate the alkyne; may be omitted in "copper-free" protocols.[7][8] (2-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts as both base and often as the solvent.[7]
Solvent Et₃N, THF, DMFMust be thoroughly degassed.[7][10]
Temperature Room Temp. to 80 °CReaction is often run at mild temperatures.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and a finely ground base (e.g., K₃PO₄, 2.0-3.0 eq.).[4]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[4]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 100 °C).[3]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 4-24 hours).[3]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., BrettPhos-precatalyst, 2-4 mol%) and the base (e.g., NaOtBu, 2.0 eq.) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the vessel and heat with vigorous stirring to the target temperature (e.g., 100 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction for the disappearance of starting materials by LC-MS or TLC.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF) and degassed amine base (e.g., Et₃N, 3.0 eq.) via syringe. Add the terminal alkyne (1.1 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Monitoring: Track reaction progress by TLC or GC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water, dry, and concentrate.

  • Purification: Purify the crude product via column chromatography.

References

Minimizing impurity formation in the synthesis of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-6-chloro-2-picoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize impurity formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent laboratory-scale synthesis involves the reduction of a nitro precursor, 6-chloro-2-methyl-3-nitropyridine. This method is favored due to the commercial availability of the starting material. The reduction can be achieved using various reagents, with stannous chloride (SnCl₂) in the presence of an acid or iron powder in acetic acid being common choices.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from the reduction of 6-chloro-2-methyl-3-nitropyridine. These can be broadly categorized as:

  • Incompletely Reduced Intermediates: These include the corresponding nitroso (6-chloro-2-methyl-3-nitrosopyridine) and hydroxylamine (3-hydroxylamino-6-chloro-2-picoline) intermediates.

  • Over-reduction Products: While less common under controlled conditions, it's theoretically possible to have dechlorination, leading to 3-amino-2-picoline.

  • Side-Reaction Products: Azoxy and azo compounds can form through the condensation of the nitroso and hydroxylamine intermediates, especially under non-optimal pH or temperature conditions.

  • Starting Material: Unreacted 6-chloro-2-methyl-3-nitropyridine can be a significant impurity if the reaction does not go to completion.

  • Dimerization Products: Aminopyridines can sometimes undergo oxidative dimerization, though this is less common during the reduction step itself.

Q3: How can I monitor the progress of the reaction to avoid incomplete conversion?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, for example, a mixture of ethyl acetate and hexane, can be used to separate the starting material (less polar) from the product (more polar). The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: What are the best practices for purifying the final product?

Purification of this compound typically involves a combination of techniques:

  • Acid-Base Extraction: As an amine, the product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer with a base (e.g., NaOH) will deprotonate the amine, allowing it to be extracted back into an organic solvent.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is an effective method for removing residual impurities and obtaining a high-purity solid product.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel can be used. A gradient of ethyl acetate in hexane is a common eluent system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete reaction.- Monitor the reaction closely by TLC until the starting material is consumed.- Ensure the reducing agent (e.g., SnCl₂ or Fe) is of good quality and used in sufficient stoichiometric excess.- Check the acidity of the reaction medium; it is crucial for the reduction process.
Product loss during workup.- Ensure complete extraction of the product during the acid-base workup by performing multiple extractions.- Avoid excessive washing of the product crystals during filtration to minimize dissolution.
Presence of Unreacted Starting Material Insufficient reducing agent or reaction time.- Increase the equivalents of the reducing agent.- Extend the reaction time and continue monitoring by TLC.
Poor quality of the reducing agent.- Use a fresh batch of the reducing agent. Stannous chloride, for instance, can oxidize over time.
Formation of Colored Impurities (e.g., yellow, orange, or brown) Formation of azoxy or azo compounds.- Maintain a sufficiently acidic environment during the reduction.- Ensure efficient stirring to prevent localized high concentrations of intermediates.- Control the reaction temperature, as high temperatures can promote side reactions. The reduction of nitro groups is often exothermic.[1]
Air oxidation of the product or intermediates.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Handle the purified product under an inert atmosphere if it is found to be sensitive to air.
Product is an Oil or Fails to Crystallize Presence of impurities that lower the melting point.- Perform a thorough acid-base extraction to remove non-basic impurities.- Attempt purification by column chromatography before crystallization.- Try different solvent systems for crystallization. Seeding with a small crystal of pure product can induce crystallization.
Difficulty in Removing Tin or Iron Salts Inefficient workup procedure.- After a tin-based reduction, basify the reaction mixture to precipitate tin salts, which can then be removed by filtration through celite.- For iron-based reductions, thorough filtration after the reaction is crucial. Washing the filter cake with the reaction solvent can help recover the product.

Experimental Protocols

Synthesis of this compound via Stannous Chloride Reduction

This protocol describes the reduction of 6-chloro-2-methyl-3-nitropyridine using stannous chloride dihydrate.

Materials:

  • 6-chloro-2-methyl-3-nitropyridine

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-2-methyl-3-nitropyridine (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (approx. 4-5 eq) to the solution.

  • Slowly add concentrated hydrochloric acid (a few drops to initiate, then a larger volume) to the stirred mixture. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • After the initial exotherm subsides, heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid and precipitate the tin salts.

  • Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method can be used to assess the purity of the final product and to quantify impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile in a phosphate buffer (e.g., pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway and Potential Impurity Formation

The following diagram illustrates the main reaction pathway and the formation of common impurities.

G SM 6-chloro-2-methyl- 3-nitropyridine INT1 Nitroso Intermediate SM->INT1 Reduction INT2 Hydroxylamine Intermediate INT1->INT2 Reduction IMP1 Azoxy/Azo Impurities INT1->IMP1 Condensation PROD 3-Amino-6-chloro- 2-picoline INT2->PROD Reduction INT2->IMP1 Condensation

Synthesis pathway and impurity formation.
Troubleshooting Workflow for Low Yield

This workflow provides a logical approach to diagnosing and resolving low product yields.

G start Low Yield Observed check_reaction Check Reaction Completion by TLC/HPLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase reducing agent - Extend reaction time - Check reagent quality incomplete->troubleshoot_reaction check_workup Review Workup Procedure complete->check_workup end Yield Improved troubleshoot_reaction->end workup_ok Workup Appears Correct check_workup->workup_ok Yes workup_issue Potential Issue in Workup check_workup->workup_issue No workup_ok->end troubleshoot_workup Troubleshoot Workup: - Check pH during extractions - Perform multiple extractions - Optimize crystallization solvent workup_issue->troubleshoot_workup troubleshoot_workup->end

Troubleshooting workflow for low yield.
Relationship Between Reaction Parameters and Impurity Formation

This diagram illustrates how key reaction parameters can influence the formation of impurities.

G param1 Reaction Temperature imp3 Azoxy/Azo Impurities param1->imp3 High temp increases param2 Reaction Time imp1 Unreacted Starting Material param2->imp1 Insufficient time increases imp2 Incompletely Reduced Intermediates param2->imp2 Insufficient time increases param3 Stoichiometry of Reducing Agent param3->imp1 Insufficient amount increases param3->imp2 Insufficient amount increases param4 Acidity (pH) param4->imp3 Incorrect pH increases product Desired Product Purity imp1->product Decreases imp2->product Decreases imp3->product Decreases

Impact of parameters on impurity formation.

References

Improving the stability of 3-Amino-6-chloro-2-picoline in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with 3-Amino-6-chloro-2-picoline in various solvents.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue Potential Cause Troubleshooting Steps
Solution turns yellow or brown over time. Oxidative Degradation: The aminopyridine moiety is susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities.Work under an inert atmosphere: Purge solvents with nitrogen or argon before use and handle the compound under an inert gas blanket. • Use antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your downstream application. • Use high-purity solvents: Trace metal ions in solvents can catalyze oxidation. Use HPLC-grade or equivalent purity solvents.
Loss of compound concentration over time in aqueous solutions. Hydrolysis: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.Control pH: Maintain the pH of your aqueous solution within a stable range. For many aminopyridines, a slightly acidic pH (e.g., pH 3-6) can improve stability.[1] • Avoid high temperatures: Store solutions at reduced temperatures (e.g., 2-8°C). If heating is necessary, minimize the duration. • Use aprotic solvents: If your experimental design allows, consider using aprotic solvents to prevent hydrolysis.
Appearance of new peaks in HPLC/LC-MS analysis. Photodegradation: Exposure to UV or even ambient light can cause degradation of pyridine-containing compounds.Protect from light: Store solutions in amber vials or wrap containers with aluminum foil.[2][3] Conduct experiments under low-light conditions when possible.
Inconsistent results or poor reproducibility. Solvent Incompatibility or Degradation on Standing: The compound may be slowly reacting with the solvent or degrading, leading to variable concentrations.Perform a preliminary solvent screen: Test the stability of this compound in a small number of candidate solvents over a set period (e.g., 24-48 hours) before commencing large-scale experiments. • Prepare fresh solutions: For sensitive applications, prepare solutions immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: Based on structurally related compounds, the most likely degradation pathways include:

  • Oxidation of the amino group and/or the picoline methyl group. The amino group can be oxidized to nitroso or nitro derivatives, which can lead to colored impurities.

  • Hydrolysis of the chlorine atom to a hydroxyl group, forming 3-amino-6-hydroxy-2-picoline, particularly under basic or strongly acidic conditions and/or at elevated temperatures.

  • Photodegradation , where UV light can induce cleavage of the C-Cl bond or other ring modifications.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific stability data is limited, aprotic solvents are generally preferred to minimize the risk of hydrolysis. Common choices include:

  • Aprotic solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).

  • Alcohols: Ethanol and methanol can also be used, but be aware that they are protic and may participate in slower degradation reactions over time.

  • Aqueous solutions: If water is necessary, use buffered solutions and protect from light. Maximum stability for a similar compound, 4-DMAP, was observed in the pH range of 2.0 to 3.0.[1]

Q3: How can I monitor the stability of my this compound solution?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method: A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure good peak shape) is a good starting point.

  • Monitoring: Analyze a freshly prepared standard and your test solution at various time points (e.g., 0, 4, 8, 24 hours). A stable solution will show a minimal decrease in the main peak area and no significant increase in impurity peaks.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases, as these are likely to accelerate degradation. Also, be cautious with reactive carbonyl compounds (e.g., some aldehydes and ketones) which could potentially react with the amino group.

Quantitative Stability Data

Specific quantitative stability data for this compound is not widely available in the literature. Researchers are encouraged to perform their own stability studies for their specific experimental conditions. The table below provides a template for recording such data.

Solvent System Temperature (°C) Time (hours) Initial Concentration (µg/mL) Final Concentration (µg/mL) % Recovery Observations
e.g., Acetonitrile25 (Room Temp)2410098.598.5%Clear, colorless
e.g., PBS, pH 7.425 (Room Temp)2410092.192.1%Slight yellow tint
e.g., 0.1 M HCl40810075.375.3%Noticeable degradation peak in HPLC
e.g., DMSO472100099599.5%No change

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent to make a 1 mg/mL stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution to a suitable working concentration for HPLC analysis (e.g., 50 µg/mL).

  • Initial Analysis (T=0):

    • Immediately inject the freshly prepared working solution into the HPLC system to determine the initial peak area and concentration.

  • Incubation:

    • Store the working solution under the desired test conditions (e.g., room temperature, protected from light; 40°C, exposed to light, etc.).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution, bring it to the analysis temperature if necessary, and inject it into the HPLC.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 measurement.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the reactivity of its functional groups.

G cluster_main cluster_paths A This compound B Oxidation Products (e.g., Nitroso, Nitro, Picolinic Acid derivative) A->B Oxidizing Agents (O2, Peroxides) C Hydrolysis Product (3-Amino-6-hydroxy-2-picoline) A->C H2O (Acid/Base catalysis, Heat) D Photodegradation Products (e.g., Dechlorinated species, Ring-opened fragments) A->D UV Light (hν)

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow for Solution Instability

This workflow provides a logical sequence of steps to diagnose and resolve issues with solution instability.

G start Instability Observed (e.g., color change, peak loss) check_light Is the solution protected from light? start->check_light protect_light Action: Store in amber vial or protect from light. check_light->protect_light No check_air Is the solvent de-gassed and an inert atmosphere used? check_light->check_air Yes protect_light->check_air use_inert Action: Use de-gassed solvents and work under N2 or Ar. check_air->use_inert No check_solvent Is the solvent protic (e.g., water, methanol)? check_air->check_solvent Yes use_inert->check_solvent use_aprotic Action: Switch to an aprotic solvent (DMSO, ACN). check_solvent->use_aprotic Yes check_ph Action: Buffer the solution (e.g., pH 3-6) and control temperature. check_solvent->check_ph Yes, and must be protic end_node Stability Improved check_solvent->end_node No (already aprotic) use_aprotic->end_node check_ph->end_node

Caption: Troubleshooting workflow for this compound instability.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of 3-Amino-6-chloro-2-picoline, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and quality of this compound. This document outlines the principles of each method, presents detailed experimental protocols, and includes comparative data to aid in method selection and implementation.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₆H₇ClN₂
Molecular Weight 142.59 g/mol [1]
Appearance Light yellow to light brown solid
CAS Number 164666-68-6[1][2]

Comparison of Key Analytical Techniques

The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary methods for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural elucidation.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity are achievable.Requires the use of solvents. Matrix effects can interfere with analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase, followed by detection and identification by mass spectrometry.High sensitivity and specificity, providing detailed molecular information. Excellent for impurity profiling of volatile and semi-volatile compounds.Requires derivatization for polar and non-volatile compounds like this compound to increase volatility. High temperatures can cause degradation of thermally labile compounds.
Quantitative Nuclear Magnetic Resonance (qNMR) Provides quantitative information based on the direct proportionality between the NMR signal integral and the number of nuclei.Highly accurate and precise for purity determination without the need for a specific reference standard of the analyte. Provides structural information simultaneously.Lower sensitivity compared to chromatographic methods. Requires a well-characterized internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of key functional groups.Primarily a qualitative technique and not ideal for quantification of components in a mixture.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the analysis of this compound. It is important to note that while HPLC data is available for the target compound, the GC-MS data is estimated based on the performance for structurally similar aromatic amines and would require specific method validation.

ParameterHPLC-UVGC-MS (with derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) Typically in the ng/mL rangePotentially in the pg/mL rangeDependent on concentration and instrument, generally in the µg/mL range
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL rangePotentially in the pg/mL to ng/mL rangeDependent on concentration and instrument, generally in the µg/mL range
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (% RSD) < 2%< 10%< 1%

Experimental Protocols and Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the separation and quantification of this compound. Due to its polar nature, a C18 column with a polar-modified stationary phase or the use of ion-pairing reagents can enhance retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable option.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Logical Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify report report quantify->report Generate Report

Caption: A typical workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar amino group, derivatization is necessary to increase the volatility of this compound for GC-MS analysis. Silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used.

Derivatization and Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the derivatizing reagent (e.g., BSTFA with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection.

GC-MS Conditions (Example):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample add_solvent Add Solvent weigh->add_solvent add_reagent Add Derivatizing Reagent add_solvent->add_reagent heat Heat (e.g., 70°C) add_reagent->heat inject Inject into GC-MS heat->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identify Components detect->identify quantify Quantify (if required) identify->quantify report report quantify->report Generate Report

Caption: The workflow for the analysis of this compound using GC-MS with a derivatization step.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method for determining the purity of this compound without a specific reference standard. An internal standard with a known purity is used for quantification.

Sample Preparation:

  • Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Accurately weigh a specific amount of the this compound sample and add it to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to completely dissolve both the sample and the internal standard.

NMR Acquisition Parameters (Example ¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: DMSO-d₆

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Logical Relationship in qNMR Purity Determination

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants m_analyte Mass of Analyte calculation Purity Calculation m_analyte->calculation m_is Mass of Internal Standard m_is->calculation p_is Purity of Internal Standard p_is->calculation i_analyte Integral of Analyte Signal i_analyte->calculation i_is Integral of IS Signal i_is->calculation n_analyte Protons in Analyte Signal n_analyte->calculation n_is Protons in IS Signal n_is->calculation mw_analyte MW of Analyte mw_analyte->calculation mw_is MW of Internal Standard mw_is->calculation purity Purity of Analyte (%) calculation->purity

Caption: A diagram illustrating the relationship between the inputs and the final purity calculation in a qNMR experiment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used for the qualitative identification of this compound by confirming the presence of its characteristic functional groups.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Data Acquisition:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically sufficient.

Expected Characteristic Absorption Bands:

  • N-H stretching (amine): 3400 - 3250 cm⁻¹ (typically two bands for a primary amine)

  • C-H stretching (aromatic and methyl): 3100 - 3000 cm⁻¹ and 2975 - 2850 cm⁻¹

  • C=C and C=N stretching (pyridine ring): 1600 - 1450 cm⁻¹

  • N-H bending (amine): 1650 - 1580 cm⁻¹

  • C-Cl stretching: 800 - 600 cm⁻¹

Workflow for FT-IR Analysis

FTIR_Workflow sample_prep Sample Preparation (ATR or KBr Pellet) ir_analysis FT-IR Spectrometer (Acquire Spectrum) sample_prep->ir_analysis data_processing Data Processing (Baseline Correction, etc.) ir_analysis->data_processing interpretation Spectral Interpretation (Identify Functional Groups) data_processing->interpretation report Confirmation of Identity interpretation->report

References

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 3-Amino-6-chloro-2-picoline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

Introduction to Purity Analysis of this compound

This compound (C6H7ClN2) is a substituted picoline derivative.[1][2] Its purity is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Both HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying components in a mixture, but they operate on different principles, making them suitable for different types of analytes and analytical goals.[3][4][5]

Comparative Overview of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC is ideal for volatile and thermally stable compounds.[3][4] The sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then fragments the eluted compounds and identifies them based on their mass-to-charge ratio.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Volatility Not required; suitable for non-volatile and thermally unstable compounds.[3][4]Required; suitable for volatile and thermally stable compounds.[3][4]
Sample Preparation Generally simpler, involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility and thermal stability of polar analytes like amines.[6][7][8]
Mobile Phase Liquid solvent or mixture of solvents.[5]Inert gas (e.g., Helium, Nitrogen).[4]
Operating Temperature Typically at or near ambient temperature.[4]High temperatures are used for sample vaporization and separation.[4]
Separation Principle Based on analyte's affinity for the stationary and mobile phases.[4]Based on analyte's boiling point and interaction with the stationary phase.[4]
Detection Commonly uses UV-Vis, Diode Array, or Fluorescence detectors. Can be coupled with MS.[5]Mass Spectrometry provides detailed structural information and high specificity.[3]
Sensitivity Sensitivity is detector-dependent, typically in the parts-per-million (ppm) to parts-per-billion (ppb) range.[3]Generally offers very high sensitivity, often in the parts-per-billion (ppb) range or lower.[3]

Experimental Protocols

This protocol is designed for the purity analysis of this compound using a reversed-phase HPLC method.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating aromatic amines.[9]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

This protocol outlines a method for the purity analysis of this compound, which may require derivatization to improve its chromatographic behavior. Aromatic amines can sometimes exhibit poor peak shape in GC, which derivatization can mitigate.[6][7]

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation and Derivatization (Optional but Recommended):

    • Dissolve 1 mg of the this compound sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Heat the mixture at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

The following table presents hypothetical purity analysis data for a batch of this compound.

Analytical MethodAnalyteRetention Time (min)Peak Area (%)
HPLC This compound8.5299.54
Impurity A6.210.21
Impurity B9.870.15
Unknown Impurity11.050.10
GC-MS This compound12.3499.68
Impurity C10.150.18
Impurity D13.560.14

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity integrate->quantify

Caption: HPLC experimental workflow for the purity analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Derivatize (Optional) dissolve->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate detect MS Detection separate->detect tic Generate Total Ion Chromatogram detect->tic spectra Identify Peaks by Mass Spectra tic->spectra quantify Quantify Purity spectra->quantify

Caption: GC-MS experimental workflow for the purity analysis of this compound.

Conclusion

Both HPLC and GC-MS are highly effective for the purity analysis of this compound. The choice between the two techniques depends on several factors. HPLC is a robust and versatile method that is well-suited for routine quality control due to its simpler sample preparation.[3][4] GC-MS, on the other hand, offers superior sensitivity and provides detailed structural information, which is invaluable for the identification of unknown impurities.[3] For a comprehensive purity profile, employing both techniques can be advantageous, as they provide complementary information.

References

Comparative Reactivity Analysis: 3-Amino-6-chloro-2-picoline vs. 3-amino-2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the reactivity of two key pyridine building blocks in common synthetic transformations.

In the realm of medicinal chemistry and materials science, substituted pyridines are invaluable synthons for the construction of complex molecular architectures. Among these, aminohalopyridines serve as versatile precursors for a variety of functionalization reactions. This guide provides an objective comparison of the reactivity of two structurally related aminohalopyridines: 3-Amino-6-chloro-2-picoline and 3-amino-2-chloropyridine. The analysis focuses on their behavior in three pivotal synthetic transformations: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyridines is fundamentally governed by the electron-withdrawing nature of the pyridine nitrogen, which activates the ring towards nucleophilic attack, particularly at the C2 and C6 positions. In both this compound and 3-amino-2-chloropyridine, the chlorine atom is situated at an activated position (C6 and C2, respectively), suggesting a comparable intrinsic reactivity.

However, the presence of a methyl group at the C2 position in this compound introduces two key factors that can modulate its reactivity compared to 3-amino-2-chloropyridine:

  • Electronic Effect: The methyl group is weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the pyridine ring, potentially leading to a modest reduction in reactivity towards nucleophiles and in the oxidative addition step of cross-coupling reactions.

  • Steric Effect: The proximity of the methyl group to the chlorine atom at the C6 position (in the case of this compound) can create steric hindrance. This may impede the approach of bulky nucleophiles or the coordination of the palladium catalyst, potentially leading to slower reaction rates or lower yields compared to the less sterically encumbered 3-amino-2-chloropyridine.

The following sections present available experimental data to explore the practical implications of these structural differences.

Data Presentation: A Comparative Overview

Table 1: Nucleophilic Aromatic Substitution (SNAr)

CompoundNucleophileConditionsYieldReference
3-amino-2-chloropyridine Secondary AminesNMP, Flow reactor, 200-300 °C, 20 minGood to Excellent[1]
This compound N/AData not readily available in searched literature.N/A

Note: The high temperatures in the flow reactor example for 3-amino-2-chloropyridine suggest that SNAr on this scaffold can be challenging without significant activation.

Table 2: Suzuki-Miyaura Cross-Coupling

CompoundBoronic AcidCatalyst/LigandBaseSolventTemp.TimeYieldReference
3-amino-2-chloropyridine Arylboronic acidsPd(OAc)₂/SPhosCs₂CO₃1,4-dioxane/H₂O100 °C18 hModerate to GoodGeneral Protocol[2]
This compound Phenylboronic acidPd₂(dba)₃/P(t-Bu)₃KFTHF50 °COvernightModerateGeneral Protocol[3]

Note: The use of different catalyst systems and conditions makes a direct comparison of yields difficult. However, both compounds are shown to be viable substrates for Suzuki-Miyaura coupling.

Table 3: Buchwald-Hartwig Amination

CompoundAmineCatalyst/LigandBaseSolventTemp.TimeYieldReference
3-amino-2-chloropyridine AnilinesPd₂(dba)₃/XantphosCs₂CO₃Toluene100 °C12 hGood to ExcellentGeneral Protocol[4]
This compound Primary/Secondary AminesPd₂(dba)₃/Mor-DalPhosNaOBu-t/KOHH₂O or Solvent-free110 °CN/AGood to ExcellentGeneral Protocol[5]

Note: The successful application of various catalyst systems highlights that with appropriate ligand and base selection, both compounds can effectively undergo C-N bond formation.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed, based on literature precedents for similar chloropyridine substrates. Optimization for specific substrates is recommended.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - General Procedure
  • Reaction Setup: In a sealed tube, dissolve the chloropyridine (1.0 equiv.) in a suitable high-boiling solvent such as NMP, DMSO, or sulfolane.

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 equiv.) and, if necessary, a base such as K₂CO₃ or Et₃N (2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (typically 100-180 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling - General Procedure
  • Reaction Setup: To an oven-dried Schlenk flask, add the chloropyridine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Pd(OAc)₂/ligand combination, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination - General Procedure
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the chloropyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.2-1.5 equiv.) in a Schlenk flask.

  • Solvent Addition: Add a dry, degassed solvent such as toluene, dioxane, or THF.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams illustrate the generalized experimental workflow for these reactions and the logical relationship in comparing the reactivity of the two isomers.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants B Add Catalyst & Ligand A->B 1. C Add Base & Solvent B->C 2. D Heat under Inert Atmosphere C->D 3. E Quench & Extract D->E 4. F Purify (Chromatography) E->F 5.

A generalized experimental workflow for cross-coupling reactions.

Reactivity_Comparison cluster_compounds Compounds cluster_factors Influencing Factors cluster_reactivity Predicted Reactivity A This compound C Electronic Effects (Me group: +I) A->C D Steric Effects (Me group proximity) A->D E Potentially Lower Reactivity A->E leads to B 3-amino-2-chloropyridine B->E compared to C->E D->E

Logical flow comparing the predicted reactivity of the two isomers.

Conclusion

Based on fundamental principles of organic chemistry, both this compound and 3-amino-2-chloropyridine are activated substrates for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The available, albeit non-comparative, experimental data supports their utility as valuable building blocks in organic synthesis.

The presence of the methyl group in this compound is anticipated to slightly decrease its reactivity relative to 3-amino-2-chloropyridine due to a combination of electronic and steric factors. However, the successful application of modern catalytic systems for related challenging substrates suggests that high yields of desired products can be achieved from both compounds with careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent. For researchers and drug development professionals, the choice between these two building blocks may ultimately depend on factors such as commercial availability, cost, and the specific steric and electronic requirements of the target molecule.

References

Benchmarking the Performance of 3-Amino-6-chloro-2-picoline in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of pyridine scaffolds is a critical endeavor for the development of novel pharmaceuticals and functional materials. Among the myriad of available building blocks, 3-Amino-6-chloro-2-picoline presents itself as a versatile substrate for various cross-coupling reactions, owing to the presence of a reactive chlorine atom and an amino group that can influence reactivity and provide a handle for further derivatization. This guide provides an objective comparison of the performance of this compound in key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against relevant alternative aminohalopyridines. The information presented herein is supported by available experimental data to inform strategic decisions in synthetic route design.

Theoretical Reactivity Profile

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the pyridine ring and the nature of its substituents. The chlorine atom at the 6-position is activated towards oxidative addition to a palladium(0) center due to the electron-withdrawing effect of the pyridine nitrogen, a crucial step in the catalytic cycles of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The amino group at the 3-position and the methyl group at the 2-position, being electron-donating, can modulate the overall electron density of the ring, potentially influencing the rate of oxidative addition and subsequent steps in the catalytic cycle.[1]

Comparatively, isomers such as 2-amino-6-chloropyridine or 3-amino-5-chloropyridine would exhibit different reactivity profiles due to the altered positions of the substituents, affecting both electronic and steric factors. For instance, the proximity of the amino group to the reaction center can sometimes lead to catalyst inhibition through coordination with the palladium center.[2]

Comparative Performance in Cross-Coupling Reactions

The following sections provide a comparative analysis of this compound's performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with data summarized for easy comparison. It is important to note that direct, side-by-side comparative studies are limited in the literature. Therefore, data from structurally similar compounds are included to provide a broader context for predicted reactivity and expected yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. For chloropyridines, the choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is critical for achieving good yields.[3]

SubstrateCoupling PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
6-Chloropyridin-3-amineArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-110-Moderate to Good
3-Chloropyridine4-Tolylboronic acid(6-Dipp)Pd(cinn)ClNaHCO₃H₂O--39-99
2,3,5-TrichloropyridineArylboronic acidsPd(OAc)₂ (ligand-free)-Aqueous--High

Table 1: Representative yields for Suzuki-Miyaura coupling of chloropyridines. Direct experimental data for this compound was not available in the surveyed literature; however, the data for 6-Chloropyridin-3-amine provides a reasonable expectation.[4][5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl and N-heteroaryl amines. The success of this reaction with less reactive aryl chlorides is highly dependent on the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand.[2][7]

SubstrateAmine PartnerCatalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Yield (%)
6-Chloropyridin-3-amineVarious aminesPd₂(dba)₃ / XPhosNaOtBuToluene100-110-Good to Excellent
2,4-DichloropyridineAnilines-----Highly Regioselective
6-bromo-2-chloroquinolineCyclic amines-----Selective Amination
Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts.[10]

SubstrateAlkyne PartnerCatalyst System (Pd / Cu)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100398
2-Amino-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ / CuIEt₃NDMF100392
2-Amino-3-bromopyridine3-BiphenylethynylPd(CF₃COO)₂ / CuIEt₃NDMF100396

Table 3: High yields observed for the Sonogashira coupling of a structurally related aminobromopyridine, suggesting good potential for this compound, although chloro substrates are generally less reactive than bromo counterparts.[11][12]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are generalized protocols for the three key cross-coupling reactions, which can be adapted and optimized for this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Glovebox and standard Schlenk flask setup

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and the amine coupling partner.

  • Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product by flash column chromatography.[1]

Protocol 3: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard round-bottom flask for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir for 30 minutes.

  • Add this compound and the terminal alkyne, followed by triethylamine.

  • Heat the reaction mixture to 100 °C for 3-5 hours, monitoring by TLC.

  • Upon completion, cool the mixture and proceed with an appropriate aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.[11]

Visualizing Reaction Pathways and Workflows

To further clarify the processes described, the following diagrams illustrate the catalytic cycles and a generalized experimental workflow.

Cross-Coupling Catalytic Cycle General Catalytic Cycle for Cross-Coupling cluster_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X(L_n) Pd(0)L_n->Pd(II)_Complex Oxidative Addition Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R'-M) Pd(II)_Intermediate R-Pd(II)-R'(L_n) Pd(II)_Complex->Pd(II)_Intermediate Transmetalation Transmetalation->Pd(II)_Intermediate Pd(II)_Intermediate->Pd(0)L_n Reductive Elimination Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: A simplified diagram of a general cross-coupling catalytic cycle.

Experimental Workflow General Experimental Workflow for Cross-Coupling Start Start Setup Reaction Setup: - Add Substrate, Reagent, Catalyst, Base - Degas with Inert Gas Start->Setup Reaction Reaction: - Add Solvent - Heat and Stir Setup->Reaction Monitoring Monitoring: - TLC or LC-MS Reaction->Monitoring Workup Aqueous Workup: - Quench Reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a promising substrate for various palladium-catalyzed cross-coupling reactions. While direct quantitative data for this specific molecule is sparse in the surveyed literature, the performance of structurally similar aminohalopyridines suggests that high yields can be achieved in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with the appropriate selection of modern, highly active catalyst systems. The provided protocols offer a solid foundation for the development of specific reaction conditions. For researchers and drug development professionals, the strategic functionalization of this compound opens avenues to a diverse range of novel chemical entities with potential biological activity. Further experimental investigation is warranted to fully benchmark its performance against other isomeric and substituted pyridines.

References

A Comparative Analysis of Commercially Available 3-Amino-6-chloro-2-picoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Assessment of Impurity Profiles and Analytical Methodologies

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and success of their work. 3-Amino-6-chloro-2-picoline is a key building block in the synthesis of various pharmaceutical compounds. Variations in its impurity profile across different commercial suppliers can significantly impact reaction efficiency, yield, and the safety of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of the impurity profiles of commercially available this compound, supported by detailed experimental protocols for accurate analysis.

Understanding the Impurity Landscape

Impurities in this compound can originate from several sources, including the synthetic route, raw materials, and degradation. A common synthesis pathway involves the reduction of a nitro-substituted precursor, which can lead to process-related impurities. Based on typical manufacturing processes, potential impurities may include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents.

One documented synthesis route for a similar compound, 2-chloro-3-amino-4-methylpyridine, involves intermediates such as 2-chloro-3-amido-4-picoline and reagents like bromine and sodium hydroxide, suggesting that analogous impurities could be present in this compound.[1][2] The starting materials for the synthesis of this compound itself, such as 2-Amino-6-methyl-5-nitropyridine and reagents like stannous chloride, are also potential sources of impurities.[3]

Comparative Impurity Profiles of Commercial Batches

To illustrate the potential variability between suppliers, the following table summarizes hypothetical impurity profiles for three commercial batches of this compound. These profiles are based on a certificate of analysis for a similar compound and plausible impurities derived from known synthetic pathways.

Parameter Batch A Batch B Batch C Method of Analysis
Appearance Off-white to light yellow solidLight brown solidWhite crystalline solidVisual Inspection
Purity (by HPLC) 99.59%98.7%99.8%HPLC-UV
Water Content (Karl Fischer) 0.08%0.25%0.05%Karl Fischer Titration
Impurity 1: 2-Amino-6-methyl-5-nitropyridine < 0.05%0.15%Not DetectedHPLC-UV
Impurity 2: 3-Amino-2-picoline 0.10%0.30%0.03%GC-MS
Impurity 3: 6-Chloro-2-picoline Not Detected0.10%Not DetectedGC-MS
Impurity 4: Unidentified Impurity at RRT 1.2 0.23%0.50%0.12%HPLC-UV
Residual Solvents (e.g., Ethanol, Toluene) < 500 ppm1500 ppm< 100 ppmGC-HS

This data is illustrative and intended for comparative purposes. A certificate of analysis for a related compound, 3-Amino-6-chloro-2-methylpyridine, showed a purity of 99.59% by HPLC and a water content of 0.08% by Karl Fischer titration.[4]

Experimental Protocols

Accurate assessment of the impurity profile of this compound requires robust analytical methods. The following protocols are adapted from established methods for the analysis of pyridine and its derivatives.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers

This method is ideal for the detection of volatile and semi-volatile impurities, as well as positional isomers that may be difficult to resolve by HPLC.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve 1 mg/mL of this compound in methanol.

Karl Fischer Titration for Water Content

This method provides accurate quantification of the water content in the material.

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol and a commercial Karl Fischer reagent suitable for coulometric titration.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the this compound sample and introduce it directly into the titration vessel.

  • Procedure: The titration is performed automatically by the instrument until the endpoint is reached. The water content is then calculated based on the amount of iodine generated.

Workflow for Impurity Profile Assessment

The following diagram illustrates a comprehensive workflow for the assessment of the impurity profile of commercially available this compound.

G cluster_0 Sample Handling and Preparation cluster_2 Data Analysis and Reporting sample_receipt Sample Receipt and Documentation sample_prep Sample Preparation for Analysis (HPLC, GC-MS, KF) sample_receipt->sample_prep hplc HPLC Analysis (Purity and Non-volatile Impurities) sample_prep->hplc gcms GC-MS Analysis (Volatile Impurities and Isomers) sample_prep->gcms kf Karl Fischer Titration (Water Content) sample_prep->kf data_analysis Data Processing and Impurity Identification hplc->data_analysis gcms->data_analysis kf->data_analysis comparison Comparison of Impurity Profiles data_analysis->comparison report Final Report Generation comparison->report

References

Comparative Guide to the Synthesis of 3-Amino-6-chloro-2-picoline: Validation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic route for 3-Amino-6-chloro-2-picoline against a traditional method. The information presented is intended to assist researchers and chemists in making informed decisions regarding the most efficient and effective synthesis strategy for this key intermediate. This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1]

Comparative Data of Synthetic Routes

The following table summarizes the key performance indicators of the novel synthetic route compared to a traditional approach.

ParameterNovel Synthetic RouteTraditional Synthetic Route
Starting Material 2-Chloro-5-nitro-6-methylpyridine2-Amino-6-methylpyridine
Key Intermediates None2-Amino-6-methyl-5-nitropyridine
Overall Yield ~99%[2]Typically lower due to multiple steps
Product Purity ≥ 98% (HPLC)[1]Variable, often requires extensive purification
Reaction Steps 12 (Nitration followed by Reduction)
Reaction Time ShorterLonger
Reagents Ethanol, Conc. HCl, Powdered HCl, Sodium BicarbonateNitric Acid, Sulfuric Acid, Iron, HCl
Safety Considerations Use of strong acidsUse of potent nitrating agents

Experimental Protocols

Novel Synthetic Route: Direct Reduction of 2-Chloro-5-nitro-6-methylpyridine

This route offers a high-yield, one-step process to the desired product.

Materials:

  • 2-Chloro-5-nitro-6-methylpyridine

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Powdered Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Diatomaceous Earth

Procedure:

  • Dissolve 2-Chloro-5-nitro-6-methylpyridine (5 g, 29 mmol) in ethanol (20 mL).

  • Slowly add concentrated hydrochloric acid with stirring.

  • Add powdered hydrochloric acid (16.2 g, 289 mmol) and additional concentrated hydrochloric acid (20 mL) in batches over 30 minutes at room temperature.

  • Continue stirring for an additional 30 minutes at room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Add water to the residue and neutralize with sodium bicarbonate until a neutral pH is achieved.

  • Extract the product with ethyl acetate.

  • Filter the two-phase mixture through diatomaceous earth and wash with ethyl acetate.

  • Separate the organic phase, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to yield this compound.[2]

Expected Yield: Approximately 4.1 g (99%).[2]

Traditional Synthetic Route: Nitration and Subsequent Reduction

This traditional two-step approach involves the nitration of 2-Amino-6-methylpyridine followed by the reduction of the nitro group.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

Materials:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Ice

  • Ammonium Hydroxide

Procedure:

  • Slowly add 2-Amino-6-methylpyridine to chilled concentrated sulfuric acid.

  • Cool the mixture in an ice bath and slowly add concentrated nitric acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Pour the reaction mixture over crushed ice and neutralize with a concentrated ammonium hydroxide solution.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-Amino-6-methyl-5-nitropyridine.

Step 2: Reduction to this compound

Materials:

  • 2-Amino-6-methyl-5-nitropyridine

  • Iron Powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • Suspend 2-Amino-6-methyl-5-nitropyridine and iron powder in a mixture of ethanol and water.

  • Add a small amount of concentrated hydrochloric acid to initiate the reaction.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it basic with a sodium hydroxide solution.

  • Filter the mixture to remove iron salts and wash the filter cake with ethanol.

  • Concentrate the filtrate and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent to yield this compound.

Visualizations

Reaction Pathways

G Diagram 1: Novel Synthetic Route A 2-Chloro-5-nitro-6-methylpyridine B This compound A->B HCl, Ethanol

Caption: Novel one-step synthesis of this compound.

G Diagram 2: Traditional Synthetic Route A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-5-nitropyridine A->B HNO3, H2SO4 C This compound B->C Fe, HCl

Caption: Traditional two-step synthesis of this compound.

Experimental Workflow

G Diagram 3: Experimental Workflow for Novel Route cluster_0 Reaction cluster_1 Workup A Dissolve Reactant B Add Reagents A->B C Stir B->C D Solvent Removal C->D E Neutralization D->E F Extraction E->F G Drying F->G H Concentration G->H I This compound H->I Final Product

Caption: Step-by-step workflow for the novel synthetic method.

References

Navigating the Catalytic Landscape for 3-Amino-6-chloro-2-picoline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of substituted pyridines like 3-Amino-6-chloro-2-picoline is a critical step in the synthesis of novel molecular entities. This guide provides a comparative overview of potential catalytic systems for key chemical transformations of this versatile building block, offering insights into catalyst selection and providing detailed experimental protocols as a foundation for reaction optimization.

The strategic derivatization of this compound can be broadly categorized into three main classes of reactions: Carbon-Nitrogen (C-N) bond formation, Carbon-Carbon (C-C) bond formation, and Carbon-Hydrogen (C-H) bond functionalization. The choice of an appropriate catalytic system is paramount for achieving high efficiency, selectivity, and yield in these transformations. This guide explores the application of palladium, copper, rhodium, and iridium-based catalysts for reactions involving this compound, drawing on established methodologies for analogous halo-aminopyridine substrates.

Carbon-Nitrogen (C-N) Bond Formation: Amination Strategies

The introduction of nitrogen-containing substituents is a frequent objective in medicinal chemistry. For this compound, the chlorine atom at the 6-position is susceptible to substitution via cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium catalysis, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for the formation of C-N bonds. The choice of phosphine ligand is crucial for the success of these reactions, with bulky, electron-rich ligands often demonstrating superior performance.

Comparative Catalyst Performance (Predicted)

While direct comparative data for this compound is limited, performance trends from analogous 3-halo-2-aminopyridines suggest the following:

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Features
Pd₂(dba)₃RuPhosLiHMDSTHF6570-90Effective for a broad range of primary and secondary amines.
Pd₂(dba)₃BrettPhosLiHMDSTHF6575-95Often shows excellent performance for coupling with anilines.
Pd(OAc)₂XPhosK₂CO₃t-BuOH10065-85A common and effective system for various aminating agents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a representative starting point for the amination of this compound. Optimization of reaction parameters is recommended for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., RuPhos, 0.04 mmol).

  • Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Anhydrous solvent (e.g., THF, 5 mL) is added, followed by the base (e.g., LiHMDS, 2.5 mmol, as a 1 M solution in THF).

  • Reaction: The mixture is stirred at the desired temperature (e.g., 65 °C) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add this compound, Amine, Pd Precatalyst, Ligand inert Evacuate and Backfill with Inert Gas reagents->inert solvent_base Add Anhydrous Solvent and Base inert->solvent_base react Stir at Elevated Temperature solvent_base->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Buchwald-Hartwig Amination Workflow
Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers a classical and often cost-effective alternative to palladium-catalyzed methods for C-N bond formation. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

Comparative Catalyst Performance (Predicted)

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Features
CuIL-prolineK₂CO₃DMSO11060-80A widely used and effective system for N-arylation.
CuIDMEDAK₃PO₄Dioxane11065-85Effective for coupling with a variety of nitrogen nucleophiles.

Carbon-Carbon (C-C) Bond Formation: Building Molecular Scaffolds

The construction of C-C bonds is fundamental to the elaboration of the picoline core. Palladium-catalyzed cross-coupling reactions are the workhorses in this area.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The choice of catalyst, ligand, and base is critical, especially for heteroaryl chlorides.

Comparative Catalyst Performance (Predicted)

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Features
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9070-90A classic and often effective catalyst.
Pd(OAc)₂SPhosK₃PO₄Toluene10080-95Bulky phosphine ligands often improve yields for challenging substrates.
PdCl₂(dppf)Cs₂CO₃DMF10075-90A versatile catalyst for a range of boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: The tube is subjected to three cycles of evacuation and backfilling with an inert gas.

  • Solvent Addition: Degassed solvent (e.g., a mixture of dioxane and water) is added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The residue is purified by flash chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Boronic Acid, Pd Catalyst, Base inert Evacuate and Backfill with Inert Gas reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction Progress react->monitor workup Aqueous Work-up monitor->workup extract Extract Product workup->extract purify Purify by Chromatography extract->purify

Suzuki-Miyaura Coupling Workflow
Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further transformations.

Comparative Catalyst Performance (Predicted)

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)Key Features
PdCl₂(PPh₃)₂CuIEt₃NTHF6070-90The classic Sonogashira conditions.
Pd(PPh₃)₄CuIPiperidineDMF8075-95Often provides good results for a variety of substrates.

Carbon-Hydrogen (C-H) Bond Functionalization: Direct and Atom-Economical Routes

Direct C-H functionalization offers an attractive, atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. Rhodium and iridium catalysts are prominent in this field.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts can direct C-H activation at positions ortho to the amino group, enabling the introduction of various functional groups.

Potential Catalytic System

  • Catalyst: [RhCp*Cl₂]₂

  • Co-catalyst/Additive: AgSbF₆

  • Reactant: Alkenes, alkynes

  • Solvent: DCE

  • Temperature: 80-120 °C

Iridium-Catalyzed Borylation

Iridium-catalyzed C-H borylation allows for the introduction of a boronate ester group, which can then be used in subsequent cross-coupling reactions. The directing effect of the amino and pyridine nitrogen atoms will influence the regioselectivity of this transformation.

Potential Catalytic System

  • Catalyst: [Ir(cod)OMe]₂

  • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine)

  • Boron Source: B₂pin₂ (bis(pinacolato)diboron)

  • Solvent: THF

  • Temperature: 80 °C

CH_Functionalization_Logic start This compound rh_activation Rhodium-Catalyzed C-H Activation start->rh_activation ir_borylation Iridium-Catalyzed C-H Borylation start->ir_borylation functionalized_product Directly Functionalized Product rh_activation->functionalized_product borylated_intermediate Borylated Intermediate ir_borylation->borylated_intermediate coupling_partner Coupling Partner (e.g., Alkenes, Alkynes) coupling_partner->rh_activation borylation_reagent Boron Source (B₂pin₂) borylation_reagent->ir_borylation suzuki_coupling Subsequent Suzuki Coupling borylated_intermediate->suzuki_coupling final_product Further Derivatized Product suzuki_coupling->final_product

Logical Pathways for C-H Functionalization

A Head-to-Head Comparison of 3-Amino-6-chloro-2-picoline and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Key Pyridine Intermediates

In the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, the selection of the core heterocyclic building block is a critical decision that influences synthetic tractability, cost, and the biological activity of the final compound. 3-Amino-6-chloro-2-picoline is a versatile and widely utilized starting material, offering two distinct points for diversification: the amino group and the chloro substituent. However, a range of alternative substituted aminopyridines are also available, each with its own unique reactivity profile and potential advantages.

This guide provides a head-to-head comparison of this compound with two prominent alternatives: 2-Amino-5-bromopyridine and 3-Amino-4-chloropyridine. The comparison focuses on their performance in key synthetic transformations crucial for drug development, supported by experimental data and detailed protocols.

At a Glance: Key Properties of the Building Blocks

A foundational understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in chemical reactions.

PropertyThis compound2-Amino-5-bromopyridine3-Amino-4-chloropyridine
Molecular Formula C₆H₇ClN₂C₅H₅BrN₂C₅H₅ClN₂
Molecular Weight 142.59 g/mol 173.01 g/mol 128.56 g/mol [1]
CAS Number 164666-68-687-63-820511-15-3[1]
Appearance White to light yellow solidOff-white to yellow crystalline powderOff-white solid
Melting Point 89-95 °C60-64 °C68-72 °C
Key Reactive Sites C6-Cl, C3-NH₂C5-Br, C2-NH₂C4-Cl, C3-NH₂

Performance in Key Cross-Coupling Reactions

The functionalization of these building blocks is most commonly achieved through palladium-catalyzed cross-coupling reactions. The nature and position of the halogen atom significantly impact the reactivity of the substrate, with the general trend being I > Br > Cl in terms of ease of oxidative addition to the palladium catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties. The reactivity of chloropyridines in this reaction is often a challenge due to the strength of the C-Cl bond, typically requiring more forcing conditions or specialized catalyst systems compared to their bromo- and iodo- counterparts.

Comparative Yields in Suzuki-Miyaura Coupling

Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-amine (analog of 2-Amino-5-bromopyridine)Phenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O85-9515+85[2]
5-bromo-2-methylpyridin-3-amine (analog of 2-Amino-5-bromopyridine)4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O85-9515+82[2]
2-Chloropyridine (general substrate)Phenylboronic acidPd(OAc)₂ / XPhos / K₃PO₄Toluene/H₂O110-95[3]
2-Chloropyridine (general substrate)4-Tolylboronic acidPEPPSI-IPr / K₂CO₃1,4-Dioxane/H₂O80-92[3]

Discussion: 2-Amino-5-bromopyridine and its analogs are generally more reactive in Suzuki-Miyaura couplings, allowing for the use of standard palladium catalysts like Pd(PPh₃)₄ to achieve high yields.[2] In contrast, this compound and other chloropyridines typically necessitate the use of more sophisticated and often more expensive catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) to facilitate the challenging oxidative addition of the C-Cl bond.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds. The reactivity trends observed in Suzuki-Miyaura coupling generally hold true for this transformation as well.

Reactivity Considerations:

  • This compound: The chlorine at the 2- (or 6-) position is activated by the ring nitrogen, making it more susceptible to nucleophilic attack and oxidative addition compared to a chlorine at the 3- or 5-position. However, it is still less reactive than a bromine atom in the same position.

  • 2-Amino-5-bromopyridine: The bromine atom at the 5-position is readily displaced in Buchwald-Hartwig reactions.

  • 3-Amino-4-chloropyridine: The chlorine at the 4-position is also activated by the ring nitrogen, making it a viable substrate for C-N bond formation.

Achieving regioselectivity in di-halogenated pyridines can be challenging, but generally, the halogen at the 2- or 4-position is more reactive than one at the 3- or 5-position.[5]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, providing access to alkynyl-substituted pyridines, which are valuable intermediates in drug discovery.

Reactivity in Sonogashira Coupling:

The reactivity of halopyridines in Sonogashira coupling follows the expected trend of I > Br > Cl. While bromopyridines are commonly used substrates, chloropyridines often require higher temperatures and more active catalyst systems. The use of a copper(I) co-catalyst is typical for this reaction.

Application in the Synthesis of Kinase Inhibitors and Relevant Signaling Pathways

Substituted aminopyridines are privileged scaffolds in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase active site. Derivatives of these building blocks have been investigated as inhibitors of various kinases, including Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), which are critical nodes in cell signaling pathways frequently dysregulated in cancer.[6][7]

The PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor Aminopyridine-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/mTOR signaling pathway and the point of intervention for aminopyridine-based inhibitors.

The CDK/Rb Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that control the progression of the cell cycle.[7] CDK4 and CDK6, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent entry into the S phase of the cell cycle.[8] Inhibitors of CDK4/6 can block this process and induce cell cycle arrest.[9]

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Amino-6-chloro-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols and logistical plans for the use of 3-Amino-6-chloro-2-picoline, ensuring a secure research environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its classification, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical to mitigate risks.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various stages of handling this compound.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Dispensing (Solid) Chemical safety gogglesNitrile or neoprene glovesFlame-resistant lab coatNIOSH-approved respirator with a P3 filter if dust is generated
Solution Preparation and Transfers Chemical safety goggles and face shieldChemically resistant gloves (e.g., butyl rubber, Viton®)Chemical-resistant apron over a flame-resistant lab coatUse in a certified chemical fume hood
Running Reactions Chemical safety gogglesChemically resistant glovesFlame-resistant lab coatOperations should be conducted within a chemical fume hood
Work-up and Purification Chemical safety goggles and face shieldChemically resistant glovesChemical-resistant apron over a flame-resistant lab coatOperations should be conducted within a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemically resistant glovesFull-body chemical-resistant suitSelf-contained breathing apparatus (SCBA) for large spills
Waste Disposal Chemical safety gogglesChemically resistant glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood

Experimental Workflow for Safe Handling and Disposal

A systematic approach to handling and disposal minimizes the risk of exposure and environmental contamination. The following diagram outlines the key steps for a safe workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare Work Area in Fume Hood b->c d Weigh/Dispense Chemical c->d Proceed with caution e Perform Chemical Reaction d->e f Work-up and Purify Product e->f g Decontaminate Glassware and Surfaces f->g After experiment completion h Segregate and Label Waste g->h i Dispose of Waste via Approved Channels h->i j Document All Procedures i->j Final Step

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plans

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]

  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.[3]

Handling Procedures:

  • Before use, thoroughly review the Safety Data Sheet (SDS).

  • Avoid direct contact with the skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Use spark-proof tools and explosion-proof equipment if the chemical is flammable or handled near flammable solvents.[2]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[4]

First Aid Measures:

  • If inhaled: Move the person to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.

Spill and Leak Procedures:

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

  • For large spills, evacuate the area and contact emergency responders.

  • Ensure adequate ventilation during cleanup.

Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Dispose of the chemical waste through a licensed and approved waste disposal facility, following all local, state, and federal regulations. Do not dispose of it down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-2-picoline
Reactant of Route 2
3-Amino-6-chloro-2-picoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.